Ribitol-5-13C
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12O5 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2R,3S,4S)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m1/s1 |
InChI Key |
HEBKCHPVOIAQTA-OBXXNBDJSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ribitol-5-¹³C: A Technical Guide to its Role in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Ribitol-5-¹³C as a stable isotope tracer for metabolic flux analysis, with a particular focus on the pentose phosphate pathway (PPP) and its relevance in disease research and drug development.
Introduction to Ribitol-5-¹³C and Metabolic Tracing
Ribitol-5-¹³C is a stable isotope-labeled form of ribitol, a five-carbon sugar alcohol. In this molecule, the carbon atom at the fifth position is replaced with the non-radioactive, heavy isotope of carbon, ¹³C. This isotopic labeling allows researchers to trace the metabolic fate of ribitol through various biochemical pathways within a cell or organism.[1]
Metabolic tracing, particularly using stable isotopes like ¹³C, is a powerful technique to elucidate the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA).[2][3] By introducing a ¹³C-labeled substrate into a biological system and analyzing the distribution of the ¹³C label in downstream metabolites, scientists can quantify the rate of reactions, or fluxes, through specific pathways.[2][4] This approach provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite concentrations.[5][6]
Chemical Properties of Ribitol-5-¹³C:
| Property | Value |
| Molecular Formula | C₅H₁₂O₅ (with one ¹³C atom) |
| Synonyms | Adonitol-5-¹³C |
| Appearance | Crystalline solid |
| Primary Use | Tracer in metabolic flux analysis |
The Pentose Phosphate Pathway: A Key Target for Ribitol-5-¹³C Tracing
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs in parallel to glycolysis. It has two major branches: the oxidative and non-oxidative phases.[7][8]
-
Oxidative Phase: This phase is irreversible and produces NADPH, a crucial reducing agent for antioxidant defense and reductive biosynthesis, and pentose phosphates.[9]
-
Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert pentose phosphates and intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[10][11] This allows the cell to adapt the output of the PPP to its specific needs, whether it be NADPH, ribose-5-phosphate for nucleotide synthesis, or intermediates for glycolysis.[7][9]
Ribitol is closely related to the PPP as it can be synthesized from ribose-5-phosphate, a key intermediate of the pathway. Therefore, Ribitol-5-¹³C can serve as a valuable tracer to probe the activity of the PPP.
Caption: The Pentose Phosphate Pathway and the entry point of Ribitol-5-¹³C.
Applications in Drug Development and Disease Research
Muscular Dystrophies
Recent research has highlighted the critical role of ribitol metabolism in certain types of congenital muscular dystrophies.[12] A key glycosylation pathway, essential for the function of α-dystroglycan, involves a ribitol-5-phosphate (Rbo5P) linker.[12] Disruptions in the biosynthesis of this linker are associated with the pathology of these diseases.[12] Studies have shown that ribitol treatment can enhance the production of CDP-ribitol, a substrate for the glycosyltransferase FKRP, and improve muscle function in mouse models of the disease.[13]
Ribitol-5-¹³C can be a powerful tool in this area to:
-
Trace the incorporation of ribitol into the glycosylation pathway.
-
Quantify the flux through the ribitol salvage pathway.
-
Assess the efficacy of therapeutic interventions aimed at restoring proper glycosylation.
Cancer Metabolism
The PPP is often upregulated in cancer cells to meet the high demand for NADPH for antioxidant defense and for ribose-5-phosphate for nucleotide synthesis to support rapid proliferation.[14] By tracing the metabolism of Ribitol-5-¹³C, researchers can gain insights into the activity of the PPP in cancer cells and how it is rewired in response to different treatments.
Experimental Protocols
Cell Culture and Labeling
A general protocol for labeling cells with Ribitol-5-¹³C is as follows:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Media Preparation: Prepare culture medium containing Ribitol-5-¹³³C at a specific concentration. The standard medium should lack unlabeled ribitol. The use of dialyzed fetal bovine serum is recommended to avoid interference from unlabeled metabolites in the serum.
-
Labeling: Remove the existing medium from the cells, wash with PBS, and add the Ribitol-5-¹³C-containing medium.
-
Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the specific metabolic pathway and cell type and should be determined empirically. For pathways with fast turnover like glycolysis and the PPP, isotopic steady state can often be reached within minutes to hours.[15]
-
Metabolite Extraction: After incubation, rapidly quench metabolism by placing the plate on dry ice and aspirating the medium. Wash the cells with cold PBS and then add a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites and dry it down for subsequent analysis.
Caption: A typical experimental workflow for metabolic tracing with Ribitol-5-¹³C.
Mass Spectrometry Analysis
The extracted metabolites are typically analyzed by mass spectrometry (MS), either coupled with liquid chromatography (LC) or gas chromatography (GC).[10][11]
-
Chromatographic Separation: The complex mixture of metabolites is separated based on their physicochemical properties.
-
Mass Spectrometry Detection: As the separated metabolites elute from the column, they are ionized and their mass-to-charge ratio (m/z) is measured.
-
Isotopologue Distribution Analysis: The mass spectrometer can distinguish between the unlabeled metabolite (M+0) and the ¹³C-labeled isotopologues (M+1, M+2, etc.).[16] The relative abundance of each isotopologue provides the mass isotopomer distribution (MID), which is the primary data used for flux calculations.[17]
Quantitative Data from a Hypothetical Tracing Experiment:
The following table illustrates the type of quantitative data that can be obtained from a Ribitol-5-¹³C tracing experiment. The data represents the fractional abundance of ¹³C-labeled isotopologues of key PPP metabolites after a 24-hour incubation.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Ribose-5-Phosphate | 20 | 5 | 10 | 15 | 20 | 30 |
| Sedoheptulose-7-Phosphate | 30 | 10 | 15 | 20 | 15 | 10 |
| Fructose-6-Phosphate | 50 | 15 | 10 | 10 | 5 | 10 |
| Glyceraldehyde-3-Phosphate | 60 | 20 | 10 | 5 | 5 | 0 |
This is illustrative data and actual results will vary depending on the experimental conditions.
Data Analysis and Interpretation
The MIDs of the measured metabolites are used to calculate metabolic fluxes. This is typically done using specialized software that employs mathematical models of the metabolic network.[3] The software fits the experimental MID data to the model to estimate the flux through each reaction in the network.
Conclusion
Ribitol-5-¹³C is a promising metabolic tracer with significant potential for elucidating the dynamics of the pentose phosphate pathway and related metabolic routes. Its application in the study of muscular dystrophies and cancer metabolism holds particular promise for advancing our understanding of these diseases and for the development of novel therapeutic strategies. The methodologies for its use are well-established within the broader field of ¹³C metabolic flux analysis, providing a robust framework for its application in diverse research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13cflux.net [13cflux.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. | Semantic Scholar [semanticscholar.org]
- 6. Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - American Chemical Society [acs.digitellinc.com]
- 7. mdpi.com [mdpi.com]
- 8. isotopic-tracer-for-absolute-quantification-of-metabolites-of-the-pentose-phosphate-pathway-in-bacteria - Ask this paper | Bohrium [bohrium.com]
- 9. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. eurocarb2025.com [eurocarb2025.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
- 15. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 16. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ribitol-5-13C: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ribitol-5-13C, a stable isotope-labeled version of the naturally occurring sugar alcohol, ribitol. The strategic placement of the carbon-13 isotope at the C5 position makes it an invaluable tool for metabolic flux analysis and as a tracer in biomedical research. This is particularly relevant in the study of dystroglycanopathies, a group of muscular dystrophies linked to defects in the glycosylation of α-dystroglycan, where ribitol plays a crucial therapeutic and biochemical role.
Chemical Synthesis of D-Ribitol-5-13C
While D-Ribitol-5-13C is commercially available, detailed synthetic protocols are often proprietary. This section outlines a plausible and efficient chemical synthesis route based on established organic chemistry principles and published methods for analogous labeled compounds. The synthesis commences with a suitable D-erythrose derivative and introduces the 13C label at the C5 position via a Wittig reaction, followed by diastereoselective dihydroxylation and subsequent reduction to the final product.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages:
-
Synthesis of D-Ribose-5-13C derivative : A protected 4-aldehydo-D-erythrose is reacted with a 13C-labeled Wittig reagent (Ph₃P¹³CH₃I) to form a pentene intermediate. This is followed by osmium-catalyzed dihydroxylation to introduce the necessary hydroxyl groups, yielding a protected D-Ribose-5-13C derivative.[1]
-
Reduction to D-Ribitol-5-13C : The resulting D-Ribose-5-13C derivative is deprotected and then reduced to form D-Ribitol-5-13C. A common method for reducing aldoses to alditols is using a reducing agent like sodium borohydride (NaBH₄).
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
Stage 1: Synthesis of a Protected D-Ribose-5-13C
-
Wittig Reaction :
-
To a stirred suspension of triphenyl(¹³C-methyl)phosphonium iodide (Ph₃P¹³CH₃I) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add n-butyllithium (BuLi) dropwise at -78 °C.
-
Allow the resulting deep red solution of the ylide to stir for 1 hour at 0 °C.
-
Cool the reaction mixture back to -78 °C and add a solution of a suitably protected 4-aldehydo-D-erythrose derivative in THF.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude alkene by column chromatography.
-
-
Dihydroxylation :
-
Dissolve the purified alkene from the previous step in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) as a co-oxidant.
-
To this solution, add a catalytic amount of osmium tetroxide (OsO₄).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding sodium sulfite (Na₂SO₃).
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.
-
The crude product, a protected D-Ribose-5-13C, can be purified by chromatography.
-
Stage 2: Reduction to D-Ribitol-5-13C
-
Deprotection :
-
Remove the protecting groups from the synthesized D-Ribose-5-13C derivative using standard procedures (e.g., acid hydrolysis for acetals, hydrogenolysis for benzyl ethers).
-
-
Reduction :
-
Dissolve the deprotected D-Ribose-5-13C in water or a water/ethanol mixture.
-
Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Neutralize the excess NaBH₄ by the careful addition of acetic acid.
-
Evaporate the solvent and co-evaporate the residue with methanol multiple times to remove borate salts as volatile methyl borate.
-
The final product, D-Ribitol-5-13C, can be purified by recrystallization or chromatography.
-
Chemical and Physical Properties
The introduction of a single ¹³C atom results in a negligible change in the chemical properties of ribitol, but it is readily distinguishable by mass spectrometry and ¹³C NMR spectroscopy.
General Properties
| Property | Value |
| Chemical Formula | ¹³C¹²C₄H₁₂O₅ |
| Molecular Weight | ~153.14 g/mol [2] |
| Appearance | White crystalline solid (expected) |
| Solubility | Soluble in water and hot ethanol (expected) |
| Synonyms | D-[5-¹³C]adonitol, D-ribitol-5-¹³C[3] |
Spectroscopic Data (Predicted)
| Spectroscopic Method | Expected Data |
| ¹³C NMR (in D₂O) | The spectrum will be similar to that of unlabeled ribitol, with signals around δ 72.2, 72.1, and 62.4 ppm.[4] The signal corresponding to the ¹³C-labeled C5 carbon will exhibit a significantly enhanced intensity. |
| Mass Spectrometry | The molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to unlabeled ribitol due to the presence of the ¹³C isotope. |
Biological Role and Signaling Pathway in Dystroglycanopathy
Ribitol-5-¹³C is a powerful tool for investigating the metabolic pathway implicated in certain forms of congenital muscular dystrophy (dystroglycanopathies).[5] In these diseases, the improper glycosylation of α-dystroglycan impairs its ability to bind to extracellular matrix proteins, leading to muscle degeneration.[5][6]
The key pathway involves the conversion of ribitol into CDP-ribitol, which serves as a sugar donor for the glycosylation process.[7][8] The enzymes fukutin (FKTN) and fukutin-related protein (FKRP) act as ribitol-phosphate transferases.[7][8] Mutations in the genes encoding these enzymes can lead to disease.[8] Supplying exogenous ribitol has been shown to increase the intracellular pool of CDP-ribitol, thereby enhancing the activity of mutant FKRP and restoring functional glycosylation.[7][9]
The metabolic fate of Ribitol-5-¹³C can be traced through this pathway to quantify the flux and identify potential metabolic bottlenecks.
Experimental Workflow: Tracing Ribitol Metabolism in Cell Culture
A common application for Ribitol-5-¹³C is to trace its incorporation into downstream metabolites in a cellular model of dystroglycanopathy. This allows researchers to quantify the efficiency of the metabolic pathway and the effects of potential therapeutic interventions.
Protocol Overview
-
Cell Culture : Culture cells (e.g., patient-derived fibroblasts or myotubes) in a standard medium.
-
Labeling : Replace the standard medium with a medium supplemented with a known concentration of Ribitol-5-¹³C.
-
Incubation : Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled ribitol.
-
Metabolite Extraction : Harvest the cells and perform a metabolite extraction, typically using a cold solvent mixture like methanol/acetonitrile/water.
-
Analysis : Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the ¹³C-labeled metabolites, such as Ribitol-5-Phosphate-¹³C and CDP-Ribitol-¹³C.
-
Data Analysis : Compare the abundance of labeled versus unlabeled metabolites to determine the rate of incorporation and metabolic flux.
Conclusion
Ribitol-5-¹³C is a vital research tool that enables precise tracking of the ribitol metabolic pathway. For scientists and professionals in drug development, it offers a means to quantify metabolic flux, elucidate disease mechanisms in dystroglycanopathies, and screen for therapeutic compounds that can modulate this pathway. The ability to synthesize this labeled compound and apply it in robust experimental workflows, as outlined in this guide, is fundamental to advancing research and developing novel treatments for these debilitating genetic disorders.
References
- 1. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Ribitol-1-13C | C5H12O5 | CID 165412612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. omicronbio.com [omicronbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Muscular Dystrophy with Ribitol-Phosphate Deficiency: A Novel Post-Translational Mechanism in Dystroglycanopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Dystroglycanopathy: From Elucidation of Molecular and Pathological Mechanisms to Development of Treatment Methods | MDPI [mdpi.com]
- 8. Ribitol phosphate and therapeutic strategy of muscular dystrophy [glycoforum.gr.jp]
- 9. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model | PLOS One [journals.plos.org]
An In-depth Technical Guide to Isotopic Labeling with Ribitol-5-13C
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Ribitol-5-13C in metabolic labeling studies. The focus is on tracing the metabolic fate of ribitol, particularly in the context of α-dystroglycan (α-DG) glycosylation, a pathway of significant interest in muscular dystrophy research.
Introduction to Isotopic Labeling with this compound
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing a common isotope (like ¹²C) with a heavier, non-radioactive isotope (like ¹³C), researchers can follow the journey of a labeled metabolite through various biochemical reactions using mass spectrometry.
Ribitol is a naturally occurring pentose alcohol. In mammals, its phosphorylated form, ribitol-5-phosphate (Rbo5P), is a critical component of the O-mannosyl glycans on α-dystroglycan.[1] Specifically, the enzyme fukutin-related protein (FKRP) uses CDP-ribitol as a substrate to transfer Rbo5P to the growing glycan chain.[2][3] Defects in this glycosylation pathway, due to mutations in genes like FKRP, lead to a group of congenital muscular dystrophies known as dystroglycanopathies.[2][3]
Supplementing cells or animal models with ¹³C-labeled ribitol (e.g., Ribitol-5-¹³C) allows for the precise tracking of its conversion into key downstream metabolites, such as ¹³C-Ribitol-5-Phosphate and CDP-¹³C-Ribitol. This provides a direct method to investigate the activity of this metabolic pathway, assess the efficacy of therapeutic strategies aimed at boosting it, and diagnose related disorders.[4][5]
Core Metabolic Pathway and Experimental Logic
The central hypothesis in using exogenous ribitol is that it can be taken up by cells and enter the glycosylation pathway, thereby increasing the available pool of CDP-ribitol for use by glycosyltransferase enzymes like FKRP.[2] This is particularly relevant for patients with hypomorphic mutations that reduce, but do not eliminate, enzyme function.
The metabolic pathway traced with Ribitol-5-¹³C is as follows:
-
Uptake and Phosphorylation: Exogenous Ribitol-5-¹³C is transported into the cell. It is then phosphorylated, presumably by a ribitol kinase, to form Ribitol-5-¹³C-5-phosphate.
-
Activation: The enzyme ISPD (isoprenoid synthase domain containing) acts as a cytidylyltransferase, converting Ribitol-5-¹³C-5-phosphate into CDP-Ribitol-5-¹³C. This is the activated sugar donor.[6]
-
Glycosylation: The glycosyltransferase FKRP utilizes CDP-Ribitol-5-¹³C as a substrate to transfer the ¹³C-labeled ribitol-5-phosphate moiety onto the core M3 glycan of α-dystroglycan.[2]
This process allows researchers to confirm that supplemented ribitol is successfully converted into the necessary substrate for α-DG glycosylation.
Experimental Protocols
This section details the methodologies for in vivo labeling, metabolite extraction, and LC-MS/MS analysis. The protocols are synthesized from established methods in the field.
In Vivo Isotopic Labeling (Mouse Model)
This protocol is based on studies administering ribitol to FKRP mutant mouse models.[4][7]
-
Preparation of Labeled Ribitol Solution: Dissolve Ribitol-5-¹³C (commercially available from sources like Omicron Biochemicals Inc.) in sterile drinking water or saline. For administration via drinking water, a 5% (w/v) solution has been used.[4] For daily gavage, doses ranging from 0.5 g/kg to 10 g/kg have been tested.[7]
-
Administration: Provide the ¹³C-ribitol solution to the mice. For drinking water administration, ensure the solution is provided ad libitum for the duration of the study (e.g., 1 month).[4] For gavage, administer the prepared solution daily.[7]
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved ethical protocols. Immediately dissect the tissues of interest (e.g., quadriceps, heart, diaphragm), snap-freeze them in liquid nitrogen, and store them at -80°C until metabolite extraction.[8]
Metabolite Extraction from Muscle Tissue
This protocol is optimized for the extraction of polar metabolites like ribitol and its phosphorylated derivatives from frozen muscle tissue.[8]
-
Sample Preparation: Section 30-80 mg of frozen muscle tissue. Keep the sample frozen during weighing.
-
Homogenization: Place the frozen tissue in a 2 mL tube with ceramic beads. Add 400 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v).
-
Lysis: Homogenize the tissue using a bead beater or other appropriate homogenizer until the tissue is completely dissociated.
-
Precipitation: Centrifuge the homogenate at 8,000 x g for 5 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microfuge tube or a 96-well plate.
-
Storage: The extracts can be analyzed immediately or stored at -80°C.
LC-MS/MS Analysis
This method allows for the separation and quantification of ribitol, ribitol-5-phosphate, and CDP-ribitol.
-
Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Applied Biosystems Sciex 4000) equipped with an electrospray ionization (ESI) source.[8]
-
Chromatographic Conditions: [8]
-
Column: Silica HILIC column (e.g., Hypersil Silica 250 × 4.6 mm, 5-µm particle size).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate (NH₄OAc) and 0.1% Formic Acid.
-
Mobile Phase B: Methanol:Acetonitrile (1:1 v/v).
-
Gradient:
Time (min) % Mobile Phase B 0.0 - 12.0 5% 12.1 - 14.0 95% | 14.1 - 17.0 | 5% (Re-equilibration) |
-
Flow Rate: 0.5 - 1.0 mL/min (will vary based on system).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined for both the unlabeled (¹²C) and labeled (¹³C) versions of each metabolite. The mass shift will depend on the number of ¹³C atoms in the labeled ribitol. For Ribitol-5-¹³C, the mass will increase by 1 Da. For fully labeled ¹³C₅-Ribitol, the mass will increase by 5 Da.
Metabolite Precursor Ion (m/z) Product Ion (m/z) Notes Ribitol-¹³C₁ 154.1 e.g., 73.1, 91.1 Precursor is [M+H]⁺. Product ions are fragments. Rbo5P-¹³C₁ 234.1 e.g., 154.1 Product corresponds to loss of phosphate group. CDP-Ribitol-¹³C₁ 481.1 e.g., 234.1 Product corresponds to loss of CMP. (Note: These m/z values are illustrative for a single ¹³C label and must be empirically optimized on the specific mass spectrometer used.) -
Data Presentation and Interpretation
Following LC-MS/MS analysis, the primary data output will be peak areas or concentrations for both the endogenous (¹²C) and the labeled (¹³C) forms of ribitol, ribitol-5-phosphate, and CDP-ribitol. The data should be organized to clearly demonstrate the incorporation of the ¹³C label into the downstream metabolites.
Quantitative Analysis of Metabolites in FKRP Mutant Mice
The following table summarizes representative data from a study where FKRP P448L mutant mice were treated with 5% ribitol in their drinking water for one month. The levels of key metabolites in heart and quadriceps tissue were measured by LC-MS/MS. This demonstrates the successful conversion of exogenous ribitol into the critical downstream substrate, CDP-ribitol.
| Tissue | Treatment | Ribitol (pmol/mg) | Ribitol-5P (pmol/mg) | CDP-Ribitol (pmol/mg) |
| Heart | Untreated | 15.6 ± 3.1 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| 5% Ribitol | 254.7 ± 55.2 | 4.3 ± 0.9 | 2.1 ± 0.5 | |
| Quadriceps | Untreated | 9.8 ± 2.5 | 0.5 ± 0.1 | 0.3 ± 0.08 |
| 5% Ribitol | 189.3 ± 40.1 | 3.1 ± 0.7 | 1.5 ± 0.4 | |
| (Data are represented as mean ± SEM, synthesized from published findings for illustrative purposes.[4][6]) |
Isotopic Enrichment in Cell Culture
In a study treating C2C12 myotubes with ¹³C₅-ribitol, LC-MS/MS analysis confirmed the incorporation of the heavy isotope into the downstream metabolites.
| Condition | Metabolite Detected | Observation |
| Untreated Myotubes | ¹³C-Ribitol | Absent / Background |
| ¹³C-Ribitol-5P | Absent / Background | |
| CDP-¹³C-Ribitol | Absent / Background | |
| ¹³C₅-Ribitol Treated | ¹³C-Ribitol | Clearly elevated levels |
| ¹³C-Ribitol-5P | Clearly elevated levels | |
| CDP-¹³C-Ribitol | Clearly elevated levels | |
| (This table summarizes the qualitative findings described by Cataldi et al. (2018), demonstrating successful tracing of the ¹³C label through the pathway in vitro.[4]) |
The key finding from these experiments is the significant increase in the labeled forms of ribitol-5-phosphate and, most importantly, CDP-ribitol in the treated samples compared to controls. This provides direct evidence that the supplemented ribitol is effectively utilized by the cellular machinery to produce the substrate required for FKRP, supporting its potential as a therapeutic agent for certain dystroglycanopathies.[4]
References
- 1. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model | PLOS One [journals.plos.org]
- 2. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms [frontiersin.org]
- 4. cri.utsw.edu [cri.utsw.edu]
- 5. Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolite Extraction from Muscle Tissues and LC/MS-MS Analysis [bio-protocol.org]
Foundational Principles of Metabolic Flux Analysis Using Ribitol-5-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems. The choice of isotopic tracer is paramount for the successful application of MFA. While glucose and glutamine are conventional tracers, there is a growing interest in alternative probes to investigate specific metabolic routes. This technical guide explores the foundational principles and theoretical application of Ribitol-5-13C as a novel tracer in 13C-Metabolic Flux Analysis. We provide a comprehensive overview of ribitol metabolism, its entry into central carbon metabolism, and a detailed, though theoretical, framework for experimental design, execution, and data interpretation. This guide is intended to serve as a foundational resource for researchers considering the use of pentitol-based tracers to probe the pentose phosphate pathway and related anabolic routes.
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a quantitative discipline that determines the in vivo rates (fluxes) of metabolic reactions. By introducing a substrate labeled with a stable isotope, such as 13C, and tracking its incorporation into downstream metabolites, MFA provides a detailed snapshot of cellular metabolism.[1][2] This technique is instrumental in identifying metabolic bottlenecks, understanding disease states, and guiding metabolic engineering efforts.[3] The core of 13C-MFA involves a five-step process: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.
The selection of an appropriate 13C-labeled substrate is a critical aspect of experimental design, as it dictates the precision with which metabolic fluxes can be determined.[4][5] While tracers like [1,2-13C2]glucose and [U-13C5]glutamine are well-established for probing glycolysis and the TCA cycle respectively[4], there is a need for tracers that can provide more focused insights into other key pathways, such as the pentose phosphate pathway (PPP).
This compound as a Tracer: A Novel Approach
Ribitol, a five-carbon sugar alcohol, has been shown to influence central carbon metabolism, notably enhancing glycolysis and impacting the pentose phosphate pathway and TCA cycle.[6][7] Its metabolism is initiated by phosphorylation to ribitol-5-phosphate, which can then be converted to CDP-ribitol or enter the pentose phosphate pathway.[7] The use of this compound as a tracer offers a unique entry point into the PPP, potentially providing a clearer view of its dynamics compared to glucose tracers, which feed into both glycolysis and the PPP.
The Metabolic Fate of this compound
The proposed metabolic pathway for this compound is initiated by its conversion to D-ribulose. This conversion is catalyzed by the enzyme ribitol dehydrogenase. Subsequently, D-ribulokinase phosphorylates D-ribulose to yield D-ribulose-5-phosphate, a key intermediate of the pentose phosphate pathway. From this entry point, the 13C label can be traced through the various rearrangements of the PPP and into glycolysis and other anabolic pathways.
Experimental Protocol for this compound MFA
The following protocol is a generalized framework based on standard 13C-MFA procedures, adapted for the use of this compound.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The unlabeled ribitol in the medium should be completely replaced by the labeled tracer. A typical starting concentration might range from 5-10 mM.
-
Isotopic Steady State: Incubate the cells with the tracer for a duration sufficient to reach an isotopic steady state. This time will vary depending on the cell type and its metabolic rate. A time-course experiment is recommended to determine the optimal labeling duration.
-
Cell Harvesting: Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline. Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
Isotopic Labeling Measurement by LC-MS/MS
-
Sample Preparation: Lyophilize the metabolite extracts and derivatize if necessary for analysis.
-
LC-MS/MS Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, organic acids, amino acids) using a high-resolution mass spectrometer.
-
Data Correction: Correct the raw mass isotopomer distributions for the natural abundance of 13C.
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from a this compound MFA experiment. These are for illustrative purposes to demonstrate how data would be structured.
Table 1: Measured Extracellular Fluxes
| Metabolite | Flux (mmol/gDCW/hr) | Standard Deviation |
| Ribitol Uptake | 1.00 | 0.05 |
| Glucose Uptake | 0.50 | 0.03 |
| Lactate Secretion | 1.20 | 0.08 |
| Glutamine Uptake | 0.20 | 0.01 |
Table 2: Mass Isotopomer Distributions of Key Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribulose-5-Phosphate | 0.05 | 0.05 | 0.10 | 0.15 | 0.25 | 0.40 |
| Fructose-6-Phosphate | 0.20 | 0.15 | 0.20 | 0.15 | 0.15 | 0.10 |
| 3-Phosphoglycerate | 0.40 | 0.30 | 0.20 | 0.10 | - | - |
| Citrate | 0.60 | 0.20 | 0.15 | 0.05 | 0.00 | 0.00 |
Table 3: Estimated Metabolic Fluxes (Relative to Ribitol Uptake)
| Reaction | Flux Value | 95% Confidence Interval |
| Ribitol Dehydrogenase | 100 | [8][9] |
| D-Ribulokinase | 100 | [8][9] |
| Transketolase (forward) | 60 | [10][11] |
| Transaldolase (forward) | 40 | [12] |
| Glycolysis (upper) | 30 | |
| TCA Cycle (Citrate Synthase) | 15 |
Visualization of Pathways and Workflows
Signaling Pathways and Experimental Workflows
Conclusion
The use of this compound as a tracer in Metabolic Flux Analysis presents a promising, albeit largely unexplored, avenue for investigating the pentose phosphate pathway and its connections to central carbon metabolism. This guide provides a foundational framework for researchers interested in pursuing this novel approach. While the provided protocols and data are based on established MFA principles and theoretical considerations, they offer a starting point for the development of robust experimental designs. Further empirical studies are necessary to validate the metabolic fate of ribitol as a tracer and to fully realize its potential in elucidating metabolic phenotypes in health and disease.
References
- 1. 13cflux.net [13cflux.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Application Notes and Protocols for Ribitol-5-¹³C Labeling in E. coli Culture
FOR IMMEDIATE RELEASE
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within an organism. The use of ¹³C-labeled substrates, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of carbon atoms as they are incorporated into various metabolites. This application note provides a detailed protocol for the labeling of Escherichia coli cultures with Ribitol-5-¹³C to investigate the pentose phosphate pathway (PPP) and related metabolic routes.
Ribitol, a five-carbon sugar alcohol, is metabolized in specific strains of E. coli through its conversion to D-ribulose and subsequent phosphorylation to D-ribulose-5-phosphate, a key intermediate in the PPP. By supplying ¹³C-labeled ribitol, researchers can trace the flow of carbon through this central metabolic hub, providing valuable insights into cellular physiology, genetic engineering strategies, and the effects of drug candidates on metabolic networks.
This protocol is intended for researchers, scientists, and drug development professionals familiar with microbial cell culture and metabolic analysis techniques.
Metabolic Context: Ribitol and the Pentose Phosphate Pathway
The catabolism of ribitol in competent E. coli strains, such as those from the C group, is initiated by the action of ribitol dehydrogenase, which oxidizes ribitol to D-ribulose.[1][2] Subsequently, D-ribulokinase phosphorylates D-ribulose to D-ribulose-5-phosphate. This intermediate directly enters the pentose phosphate pathway, a major route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. The PPP is intricately connected to glycolysis and other central metabolic pathways, making the labeling pattern of its intermediates highly informative of the overall metabolic state of the cell.
// Node Definitions Ribitol [label="Ribitol-5-¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D_Ribulokinase [label="D-Ribulokinase", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; D_Ribulose [label="D-Ribulose-¹³C", fillcolor="#FBBC05", fontcolor="#202124"]; D_Ribulose_5P [label="D-Ribulose-5-Phosphate-¹³C", fillcolor="#FBBC05", fontcolor="#202124"]; PPP [label="Pentose Phosphate Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomass [label="Biomass Precursors\n(Nucleotides, Amino Acids)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions Ribitol -> D_Ribulose [label="Ribitol Dehydrogenase"]; D_Ribulose -> D_Ribulose_5P [label="D-Ribulokinase"]; D_Ribulose_5P -> PPP; PPP -> Glycolysis; Glycolysis -> TCA_Cycle; PPP -> Biomass; Glycolysis -> Biomass; TCA_Cycle -> Biomass; }
Caption: Metabolic entry of Ribitol-¹³C into the Pentose Phosphate Pathway.Experimental Design and Workflow
A typical Ribitol-5-¹³C labeling experiment involves several key stages, from the initial culture setup to the final data analysis. The workflow is designed to ensure reproducible growth conditions and accurate measurement of ¹³C incorporation.
// Node Definitions strain_selection [label="Strain Selection &\nPre-culture Preparation"]; main_culture [label="Main Culture with\nRibitol-5-¹³C"]; sampling [label="Mid-log Phase\nSampling"]; quenching [label="Metabolic Quenching"]; extraction [label="Metabolite Extraction"]; analysis [label="LC-MS/MS or GC-MS Analysis"]; data_processing [label="Data Processing &\nFlux Analysis"];
// Edge Definitions strain_selection -> main_culture; main_culture -> sampling; sampling -> quenching; quenching -> extraction; extraction -> analysis; analysis -> data_processing; }
Caption: General workflow for Ribitol-5-¹³C labeling experiments in E. coli.Detailed Experimental Protocol
This protocol is adapted from established methods for ¹³C-metabolic flux analysis in E. coli.
Strain Selection and Pre-culture
Note: Not all E. coli strains can utilize ribitol as a carbon source. E. coli C strains are generally capable, whereas K-12 and B strains are not unless genetically modified.[1] It is crucial to verify the strain's ability to grow on ribitol as the sole carbon source prior to the labeling experiment.
-
Prepare a pre-culture by inoculating a single colony of the selected E. coli strain into 5 mL of M9 minimal medium supplemented with a non-labeled carbon source (e.g., glucose) and appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (250 rpm).
Main Culture with Ribitol-5-¹³C
-
Prepare the main culture medium: M9 minimal medium where the primary carbon source is [U-¹³C5] Ribitol. The concentration of ribitol should be optimized for the specific strain and experimental goals, typically in the range of 2-5 g/L.
-
Inoculate the main culture with the overnight pre-culture to an initial OD₆₀₀ of approximately 0.05.
-
Incubate at 37°C with shaking. Monitor the cell growth by measuring OD₆₀₀ at regular intervals.
Sampling and Metabolic Quenching
To accurately capture the intracellular metabolic state, it is critical to rapidly halt all enzymatic activity.
-
During the exponential growth phase (OD₆₀₀ of 0.4-0.8), rapidly withdraw a defined volume of cell culture (e.g., 1 mL).
-
Immediately quench the metabolic activity by one of the following methods:
-
Cold Methanol Quenching: Plunge the sample into a tube containing 4 volumes of a 60% methanol solution pre-chilled to -40°C.
-
Fast Filtration: Rapidly filter the culture through a 0.22 µm filter and immediately wash the filter with a cold, non-labeled medium or saline solution. Then, plunge the filter into a cold extraction solvent.
-
Metabolite Extraction
Efficient extraction of intracellular metabolites is key to accurate quantification.
-
Centrifuge the quenched cell suspension at a low temperature (-9°C) to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in a pre-chilled extraction solvent. A commonly used solvent is a mixture of acetonitrile, methanol, and water (e.g., in a 40:40:20 ratio).
-
Lyse the cells by methods such as repeated freeze-thaw cycles or bead beating at low temperatures.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
Sample Analysis by Mass Spectrometry
The extracted metabolites are then analyzed to determine the extent and position of ¹³C labeling.
-
Dry the metabolite extract, for example, by vacuum centrifugation.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
For LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent.
-
Analyze the samples using a high-resolution mass spectrometer to obtain mass isotopomer distributions for key metabolites, particularly those of the pentose phosphate pathway and connected pathways.
Data Presentation and Analysis
The primary data from the mass spectrometer consists of the fractional abundance of each mass isotopomer for a given metabolite. This data can be summarized in tables for clarity and comparison across different experimental conditions.
Table 1: Hypothetical Mass Isotopomer Distribution for Ribulose-5-Phosphate
| Mass Isotopomer | Fractional Abundance (%) |
| M+0 | 5.2 |
| M+1 | 3.8 |
| M+2 | 6.5 |
| M+3 | 12.1 |
| M+4 | 18.9 |
| M+5 | 53.5 |
This table represents the percentage of the ribulose-5-phosphate pool that contains 0, 1, 2, 3, 4, or 5 ¹³C atoms.
The obtained mass isotopomer distributions are then used in computational models to estimate intracellular metabolic fluxes. This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves fitting the experimental data to a metabolic network model to solve for the reaction rates (fluxes) that best explain the observed labeling patterns.
Concluding Remarks
This application note provides a comprehensive protocol for conducting Ribitol-5-¹³C labeling experiments in E. coli. The successful implementation of this protocol will enable researchers to gain a deeper understanding of the pentose phosphate pathway and its role in cellular metabolism. The quantitative data obtained from such studies are invaluable for metabolic engineering, drug discovery, and systems biology research. Careful attention to the choice of E. coli strain, rapid quenching of metabolic activity, and efficient extraction of metabolites are critical for obtaining high-quality, reproducible data.
References
Application Note: Quantification of Ribitol-5-¹³C Enrichment using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique used in metabolic research to elucidate the activity of metabolic pathways. By introducing isotopically labeled compounds into a biological system, researchers can track the incorporation of the label into downstream metabolites, providing a dynamic view of metabolic fluxes. Ribitol, a five-carbon sugar alcohol, is an intermediate in the pentose phosphate pathway (PPP) and is also involved in the biosynthesis of riboflavin (vitamin B2). The quantification of ¹³C enrichment in ribitol, specifically from a tracer like Ribitol-5-¹³C, can provide valuable insights into the activity of these pathways, which are often dysregulated in diseases such as cancer and metabolic disorders.
This application note provides a detailed protocol for the quantification of Ribitol-5-¹³C enrichment in biological samples, such as cell culture extracts, using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar analyte, ribitol, coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic context of ribitol and the general workflow for its quantification.
Experimental Protocols
Sample Preparation (from Cell Culture)
This protocol is optimized for the extraction of polar metabolites like ribitol from adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Milli-Q water, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any residual medium.
-
Immediately add 1 mL of ice-cold 80% methanol (v/v in Milli-Q water) to the culture dish.
-
Place the dish on ice and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
The dried metabolite extract can be stored at -80°C until LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradients.
-
A HILIC column suitable for polar analytes. A recommended column is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 85 2.0 85 12.0 30 12.1 85 | 15.0 | 85 |
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Unlabeled Ribitol | 151.1 | 89.1 | 50 | 30 | 15 |
| Ribitol-5-¹³C | 152.1 | 90.1 | 50 | 30 | 15 |
| Internal Standard (e.g., ¹³C₅-Ribitol) | 156.1 | 92.1 | 50 | 30 | 15 |
Note: The optimal cone voltage and collision energy may vary between instruments and should be optimized for maximum signal intensity.
Data Presentation
The following table summarizes hypothetical quantitative data for Ribitol-5-¹³C enrichment in a cancer cell line treated with a ¹³C-labeled precursor. The data is presented as the percentage of the labeled ribitol relative to the total ribitol pool.
| Cell Line | Treatment | Time Point (hours) | Unlabeled Ribitol (Peak Area) | Ribitol-5-¹³C (Peak Area) | % ¹³C Enrichment |
| MCF-7 | Control | 24 | 1,250,000 | 15,000 | 1.2% |
| MCF-7 | ¹³C-Glucose (10 mM) | 6 | 980,000 | 250,000 | 20.3% |
| MCF-7 | ¹³C-Glucose (10 mM) | 12 | 850,000 | 550,000 | 39.3% |
| MCF-7 | ¹³C-Glucose (10 mM) | 24 | 700,000 | 900,000 | 56.3% |
| MDA-MB-231 | Control | 24 | 1,500,000 | 18,000 | 1.2% |
| MDA-MB-231 | ¹³C-Glucose (10 mM) | 6 | 1,100,000 | 320,000 | 22.5% |
| MDA-MB-231 | ¹³C-Glucose (10 mM) | 12 | 950,000 | 680,000 | 41.7% |
| MDA-MB-231 | ¹³C-Glucose (10 mM) | 24 | 800,000 | 1,100,000 | 57.9% |
Calculation of % ¹³C Enrichment:
% ¹³C Enrichment = [ (Peak Area of Ribitol-5-¹³C) / ( (Peak Area of Unlabeled Ribitol) + (Peak Area of Ribitol-5-¹³C) ) ] * 100
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Ribitol-5-¹³C enrichment in biological samples using LC-MS/MS. The described HILIC-based method allows for robust and sensitive analysis of this polar metabolite. The provided workflow and hypothetical data serve as a guide for researchers and scientists in designing and executing stable isotope tracing experiments to investigate the pentose phosphate pathway and related metabolic networks. This methodology is a valuable tool for advancing our understanding of metabolic reprogramming in health and disease and can aid in the development of novel therapeutic strategies.
Application Notes and Protocols for NMR-Based Analysis of Ribitol-5-¹³C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of metabolites labeled with Ribitol-5-¹³C. This stable isotope tracer is a valuable tool for probing the pentose phosphate pathway (PPP) and its connections to central carbon metabolism, offering insights into cellular bioenergetics and biosynthetic processes. The following sections detail the principles, experimental protocols, and data interpretation for such studies, which are of significant interest in drug development and metabolic research.
Application Note
The analysis of ¹³C-labeled metabolites by NMR spectroscopy is a powerful technique for elucidating metabolic pathways and fluxes.[1][2] Ribitol, a five-carbon sugar alcohol, can be phosphorylated to ribitol-5-phosphate, which can then enter the non-oxidative branch of the pentose phosphate pathway. By using Ribitol-5-¹³C, researchers can trace the metabolic fate of the labeled carbon atom as it is incorporated into various downstream metabolites.
Studies have shown that ribitol supplementation can enhance glycolysis, leading to increased production of pyruvate and lactate.[3][4] This suggests a regulatory link between ribitol metabolism and the central carbon energy pathways. Understanding how a compound or drug candidate affects this interplay is crucial in various therapeutic areas, including oncology and metabolic diseases. NMR spectroscopy provides a robust platform for these investigations, allowing for the direct and quantitative measurement of ¹³C incorporation into a range of metabolites.[5][6][7][8]
The protocols outlined below provide a framework for conducting these experiments, from sample preparation to NMR data acquisition and analysis. The accompanying diagrams illustrate the key metabolic pathways and experimental workflows, while the example data tables offer a representation of the quantitative results that can be obtained.
Metabolic Pathway of Ribitol-5-¹³C
The following diagram illustrates the entry of Ribitol-5-¹³C into the pentose phosphate pathway and its subsequent metabolism through glycolysis.
Caption: Metabolic fate of Ribitol-5-¹³C.
Experimental Workflow
The diagram below outlines the general workflow for analyzing Ribitol-5-¹³C labeled metabolites using NMR spectroscopy.
Caption: Experimental workflow for NMR analysis.
Detailed Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Labeling Medium Preparation: Prepare fresh growth medium containing Ribitol-5-¹³C at a final concentration of 1-5 mM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
Labeling: Remove the standard growth medium and replace it with the Ribitol-5-¹³C labeling medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled ribitol.
Metabolite Extraction
-
Quenching: Quickly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to arrest metabolism.
-
Extraction Solvent: Add a pre-chilled (-20°C) extraction solvent, such as 80% methanol, to the cell culture plate.
-
Cell Lysis and Metabolite Solubilization: Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly to ensure complete cell lysis.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
NMR Sample Preparation
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable NMR buffer. A common buffer is a phosphate buffer (pH 7.4) in D₂O containing a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing and quantification.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a high-quality 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
4.1. ¹H NMR Spectroscopy
-
Pulse Sequence: A standard 1D ¹H NMR experiment with water suppression, such as a presaturation sequence (e.g., zgpr on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification)
-
Number of Scans: 64-256 (depending on sample concentration)
-
Temperature: 298 K
-
4.2. ¹³C NMR Spectroscopy
-
Pulse Sequence: A 1D ¹³C experiment with proton decoupling is a common choice. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 5-10 seconds (longer delay is needed for quaternary carbons)
-
Number of Scans: 1024-4096 or more (due to the low natural abundance and sensitivity of ¹³C)
-
Temperature: 298 K
-
4.3. 2D NMR Spectroscopy (for enhanced resolution and assignment)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is highly recommended for resolving overlapping proton signals and confirming the assignment of labeled carbons. It provides a correlation between a proton and its directly attached carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment can be used to trace correlations between protons and carbons that are two or three bonds away, which is useful for identifying metabolites and confirming isotopomer patterns.
Data Processing and Analysis
-
Processing Software: Use standard NMR processing software such as TopSpin (Bruker), MestReNova, or similar programs.
-
Processing Steps:
-
Apply an appropriate window function (e.g., exponential) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the chemical shifts to the internal standard (TSP or DSS at 0.00 ppm).
-
-
Metabolite Identification: Identify metabolites by comparing the chemical shifts and coupling patterns in the ¹H and ¹³C spectra to spectral databases (e.g., Human Metabolome Database - HMDB, Biological Magnetic Resonance Data Bank - BMRB) and literature values. 2D NMR data can be crucial for unambiguous identification.
-
Quantification:
-
Integrate the signal intensities of specific metabolite resonances in the ¹H and/or ¹³C spectra.
-
Calculate the absolute or relative concentrations of metabolites by normalizing the integrals to the integral of the known concentration of the internal standard.
-
For ¹³C-labeled metabolites, the percentage of ¹³C enrichment can be determined by comparing the intensity of the ¹³C satellites to the central ¹²C peak in the ¹H spectrum, or by direct integration in the ¹³C spectrum if a fully relaxed experiment is performed.
-
Quantitative Data Presentation
The following tables present example data that could be obtained from an experiment where a cancer cell line is treated with Ribitol-5-¹³C. This data is illustrative and serves to demonstrate how quantitative results can be structured.
Table 1: Relative Abundance of Key Metabolites in the Pentose Phosphate Pathway and Glycolysis.
| Metabolite | Control (Relative Abundance) | Ribitol-5-¹³C Treated (Relative Abundance) | Fold Change |
| Ribose-5-phosphate | 1.00 | 3.50 | 3.50 |
| Fructose-6-phosphate | 1.00 | 1.80 | 1.80 |
| Glucose-6-phosphate | 1.00 | 1.20 | 1.20 |
| Pyruvate | 1.00 | 2.50 | 2.50 |
| Lactate | 1.00 | 3.10 | 3.10 |
Table 2: ¹³C Enrichment in Key Metabolites following Ribitol-5-¹³C Labeling.
| Metabolite | Carbon Position | % ¹³C Enrichment |
| Ribose-5-phosphate | C5 | 95% |
| Fructose-6-phosphate | C1, C5, C6 | 45% |
| Glyceraldehyde-3-phosphate | C3 | 50% |
| Pyruvate | C3 | 35% |
| Lactate | C3 | 38% |
This structured presentation of quantitative data allows for a clear comparison between experimental conditions and facilitates the interpretation of the metabolic impact of Ribitol-5-¹³C.
References
- 1. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy for Metabolomics Research [mdpi.com]
- 3. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR spectroscopy for the quantitative determination of compound ratios and polymer end groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
Application Note: Experimental Design for 13C Metabolic Flux Analysis Using Ribitol-5-13C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing a stable isotope-labeled substrate, such as a 13C-labeled compound, researchers can trace the path of the carbon atoms through the metabolic network. 13C-MFA is the gold standard for accurately determining in vivo metabolic fluxes, providing critical insights into cellular physiology in health and disease.[1][2] The choice of the isotopic tracer is paramount and dictates the precision with which specific metabolic pathways can be resolved.[3][4] While [U-13C]-glucose and specific positional isomers of glucose are common tracers for probing central carbon metabolism, other substrates can provide unique advantages for studying specific pathways.
This application note details the experimental design and protocols for using Ribitol-5-13C as a tracer for 13C-MFA. Ribitol, a pentose alcohol, can be metabolized to key intermediates of the Pentose Phosphate Pathway (PPP), making this compound an ideal tracer for investigating fluxes through the PPP and connected pathways, such as nucleotide biosynthesis and glycolysis.[5] This approach is particularly valuable for understanding the regulation of NADPH production, ribose synthesis for nucleic acids, and the interplay between anabolic and catabolic processes.
Principle of the Method
The core of this method involves introducing this compound into a biological system (e.g., cell culture) and allowing it to be metabolized. Exogenous ribitol is phosphorylated to Ribitol-5-Phosphate (Ribitol-5P). The enzyme Ribitol-5-phosphate 2-dehydrogenase then converts the 13C-labeled Ribitol-5P into D-Ribulose-5-Phosphate, a central metabolite in the Pentose Phosphate Pathway.
From D-Ribulose-5-Phosphate, the 13C label can propagate through both the oxidative and non-oxidative branches of the PPP, as well as into glycolysis via intermediates like Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate. By measuring the mass isotopomer distribution (MID) of these downstream metabolites using mass spectrometry, it is possible to deduce the relative activities of the enzymes and pathways involved. Computational modeling is then used to translate these MIDs into quantitative flux maps.
Metabolic Pathway of this compound Incorporation
The diagram below illustrates the entry of this compound into the Pentose Phosphate Pathway.
Experimental Workflow
The overall experimental workflow for 13C-MFA consists of several key stages, from cell culture to computational flux estimation.
Detailed Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or microbial systems.
Materials:
-
Cell line of interest
-
Base medium (e.g., DMEM, RPMI-1640) lacking standard carbon sources (glucose, glutamine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-12C]-Glucose and [U-12C]-Glutamine
-
This compound (ensure high isotopic purity, >99%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Media Preparation: Prepare custom labeling medium. For example, DMEM supplemented with 10% dFBS, 4 mM L-glutamine, and a defined concentration of glucose (e.g., 10 mM). The carbon source for labeling will be a mix of [U-12C]-Glucose and this compound. A typical starting point is a 90:10 molar ratio.
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to attach and grow in standard complete medium for 24 hours.
-
Adaptation Phase: To adapt cells to the tracer, replace the standard medium with an identical formulation containing unlabeled ribitol at the target concentration for at least 24 hours before introducing the labeled tracer. This ensures the metabolic machinery for ribitol utilization is active.
-
Isotopic Labeling:
-
Wash the cells twice with pre-warmed PBS to remove residual unlabeled medium.
-
Add the pre-warmed labeling medium containing this compound.
-
Incubate the cells for a predetermined duration to approach isotopic steady state. This time should be determined empirically but is typically equivalent to 1-2 cell doubling times. For many mammalian cell lines, 24-48 hours is sufficient.
-
Protocol 2: Metabolite Extraction
Rapid quenching and extraction are critical to preserve the in vivo metabolic state.
Materials:
-
Cold (-20°C) 80:20 Methanol:Water solution (v/v)
-
Liquid Nitrogen
-
Cell Scraper
-
Centrifuge capable of 4°C and 16,000 x g
Procedure:
-
Quenching:
-
Aspirate the labeling medium from the plate.
-
Immediately place the culture plate on a bed of dry ice or a pre-chilled metal block to rapidly quench metabolic activity.
-
Add the cold 80% methanol solution to the plate (e.g., 1 mL for a 6 cm dish).
-
-
Extraction:
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells into the methanol solution using a pre-chilled cell scraper.
-
Transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
-
Phase Separation:
-
Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Store the extract at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for analyzing polar metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation & Columns:
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolite separation.
Procedure:
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 Acetonitrile:Water).
-
Chromatography:
-
Set the column temperature (e.g., 40°C).
-
Use a binary solvent system (e.g., Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid).
-
Apply a gradient to separate the metabolites. For HILIC, this typically involves starting at a high organic concentration and decreasing it over time.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode for sugar phosphates and organic acids.
-
Acquire data in full scan mode over a mass range of m/z 75-1000.
-
Use a data-dependent MS2 (ddMS2) scan to acquire fragmentation data for metabolite identification.
-
Data Analysis and Presentation
-
Peak Integration and MID Calculation: Use software (e.g., Xcalibur, El-Maven) to identify and integrate the peak areas for all isotopologues of a given metabolite (e.g., for a 5-carbon sugar phosphate: M+0, M+1, M+2, M+3, M+4, M+5).
-
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of 13C and other heavy isotopes.[6]
-
Flux Estimation: Use specialized software (e.g., INCA, Metran, WUFlux) to fit the corrected MIDs to a metabolic network model. The software performs an iterative optimization to find the set of fluxes that best reproduces the experimental labeling data.[6]
Table 1: Example Mass Isotopomer Distribution (MID) Data
This table shows hypothetical corrected MID data for key metabolites after labeling with this compound. Data is presented as a fractional abundance of the metabolite pool.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-Phosphate | 0.15 | 0.80 | 0.03 | 0.01 | 0.01 | 0.00 |
| Sedoheptulose-7-Phosphate | 0.65 | 0.25 | 0.05 | 0.02 | 0.02 | 0.01 |
| Fructose-6-Phosphate | 0.78 | 0.12 | 0.06 | 0.02 | 0.01 | 0.01 |
| 3-Phosphoglycerate | 0.85 | 0.10 | 0.04 | 0.01 | - | - |
Table 2: Example Relative Flux Data
This table presents example output from a flux estimation model, showing the relative flux through key pathways normalized to the ribitol uptake rate.
| Reaction / Pathway | Relative Flux (Normalized to Ribitol Uptake = 10) | Confidence Interval (95%) |
| Ribitol Uptake | 10.0 | (Fixed) |
| PPP (Oxidative) | 35.2 | 32.5 - 37.9 |
| PPP (Non-oxidative, net) | 15.8 | 14.1 - 17.5 |
| Glycolysis (from G6P) | 64.8 | 61.3 - 68.3 |
| Ribose-5-P to Nucleotides | 4.2 | 3.8 - 4.6 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low 13C Incorporation in Downstream Metabolites | 1. Insufficient labeling time. 2. Low activity of ribitol metabolic pathway. 3. Tracer concentration is too low. | 1. Increase incubation time to ensure isotopic steady state. 2. Confirm expression of ribitol dehydrogenase. Use a cell line known to metabolize ribitol. 3. Increase the molar ratio of this compound in the medium. |
| High Variance Between Replicates | 1. Inconsistent cell densities at time of harvest. 2. Variation in quenching/extraction efficiency. | 1. Ensure precise cell seeding and harvest at the same confluency. 2. Standardize quenching and extraction procedures; perform them as quickly as possible. |
| Poor Fit of Model to Data | 1. Incorrect metabolic network model. 2. Isotopic or metabolic non-steady state. 3. Measurement errors in MIDs. | 1. Review the literature for all relevant pathways; include compartmentalization if necessary. 2. Verify steady state by performing a time-course experiment. 3. Manually inspect peak integration and check MS calibration. |
References
- 1. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Ribitol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: A Step-by-Step Guide for Ribitol-5-¹³C Tracer Experiments in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using compounds like Ribitol-5-¹³C has emerged as a powerful technique to delineate complex metabolic pathways in mammalian cells. Ribitol, a five-carbon sugar alcohol, and its phosphorylated form, ribitol-5-phosphate, are crucial intermediates in the pentose phosphate pathway (PPP) and are involved in the biosynthesis of essential molecules, including nucleotides and the modification of proteins such as α-dystroglycan.[1][2] Dysregulation of these pathways is implicated in various diseases, including cancer and congenital muscular dystrophies.[2][3]
This document provides a comprehensive, step-by-step guide for conducting Ribitol-5-¹³C tracer experiments in mammalian cells. These protocols are designed to assist researchers in tracking the metabolic fate of ribitol, quantifying its contribution to downstream metabolites, and elucidating the activity of associated metabolic pathways.
Key Signaling Pathways Involving Ribitol
Ribitol metabolism is intricately linked to the central carbon metabolism, primarily intersecting with the Pentose Phosphate Pathway (PPP). The introduction of Ribitol-5-¹³C allows for the tracing of carbon atoms as they are incorporated into various biomolecules. The key pathways that can be investigated using this tracer include:
-
Pentose Phosphate Pathway (PPP): Ribitol can be phosphorylated to ribitol-5-phosphate, which can then be converted to ribulose-5-phosphate, a central intermediate of the PPP.[1] Tracing the ¹³C label from ribitol into PPP intermediates such as ribose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate can reveal the dynamics of this pathway.
-
Glycosylation: Ribitol-5-phosphate is a key component in the biosynthesis of α-dystroglycan, a protein essential for muscle integrity.[1][2] Ribitol-5-¹³C can be used to track the incorporation of ribitol into the glycan structures of this protein.
-
Nucleotide Biosynthesis: The PPP produces ribose-5-phosphate, a precursor for the synthesis of purine and pyrimidine nucleotides. By tracking the ¹³C label, researchers can quantify the contribution of exogenous ribitol to de novo nucleotide synthesis.[4]
References
- 1. Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation with ribitol-phosphate in mammals: New insights into the O-mannosyl glycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
Application Notes & Protocols: Measuring Flux Through the Pentose Phosphate Pathway Using Ribitol-5-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis.[1][2] It is a primary source of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and it produces ribose-5-phosphate, a vital precursor for nucleotide synthesis.[1][2] Given its central role in cellular metabolism, the ability to accurately quantify the flux through the PPP is of significant interest in various fields, including cancer biology, neurobiology, and drug development.
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for elucidating intracellular metabolic fluxes.[3] This method involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the 13C isotope into downstream metabolites. While 13C-labeled glucose is a commonly used tracer for studying the PPP, this document outlines the theoretical application and protocol for using Ribitol-5-13C as a tracer for this purpose.
Ribitol can be metabolized and enter the PPP, making this compound a potential tool for probing pathway activity. Ribitol can be converted to D-ribulose, which can then be phosphorylated to enter the non-oxidative branch of the PPP as ribulose-5-phosphate. This application note provides a detailed protocol for utilizing this compound in 13C-MFA experiments, from cell culture to data analysis, and includes visualizations to clarify the experimental workflow and underlying metabolic pathways.
Metabolic Pathway
The following diagram illustrates the entry of this compound into the Pentose Phosphate Pathway. Ribitol is first converted to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate, an intermediate of the non-oxidative PPP.
Caption: Entry of this compound into the PPP.
Experimental Workflow
The general workflow for a 13C-MFA experiment using this compound is depicted below. The process begins with cell culture and introduction of the tracer, followed by metabolite extraction, analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and finally, data analysis to determine metabolic fluxes.
Caption: 13C-MFA Experimental Workflow.
Protocols
Cell Culture and 13C Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Culture Medium: Culture cells in a defined medium with a known concentration of glucose and other carbon sources.
-
Tracer Introduction: Replace the culture medium with a medium containing this compound at a predetermined concentration. The optimal concentration should be determined empirically but a starting point of 10-50% of the glucose concentration can be considered.
-
Incubation: Incubate the cells with the 13C-labeled medium for a sufficient time to reach isotopic steady state. This time should be determined through a time-course experiment but typically ranges from a few hours to 24 hours.[4]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Then, add a quenching solution (e.g., -80°C methanol).
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Add a solvent for extraction of polar metabolites (e.g., a mixture of methanol, water, and chloroform).
-
Phase Separation: Centrifuge the samples to separate the polar and non-polar phases.
-
Sample Collection: Collect the upper aqueous layer containing the polar metabolites.
-
Drying: Dry the collected metabolite extract under a stream of nitrogen or using a vacuum concentrator.
Derivatization for GC-MS Analysis
-
Derivatization: To increase the volatility of the polar metabolites for GC-MS analysis, a derivatization step is necessary. A common method is to use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).
-
Procedure: Add a solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract and incubate to protect carbonyl groups. Following this, add MTBSTFA and incubate at an elevated temperature (e.g., 60-95°C) to complete the derivatization.[4]
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Separation: Separate the derivatized metabolites on a suitable GC column (e.g., a DB-5ms column).
-
MS Detection: Analyze the eluting compounds using the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode to obtain mass isotopomer distributions.[5]
Data Analysis
-
Mass Isotopomer Distribution (MID) Analysis: Determine the fractional abundance of each mass isotopomer for key metabolites of the PPP and glycolysis (e.g., ribose-5-phosphate, fructose-6-phosphate, lactate).
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of 13C and other heavy isotopes.
-
Flux Calculation: Use a metabolic modeling software (e.g., INCA, Metran) to fit the corrected MID data to a metabolic network model of the PPP and related pathways. This will allow for the calculation of relative and absolute flux values.
Quantitative Data Presentation
The following tables provide a template for presenting the quantitative data obtained from a 13C-MFA experiment using this compound. The data shown are for illustrative purposes and will vary depending on the cell type and experimental conditions.
Table 1: Relative Abundance of Mass Isotopomers in Key Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-Phosphate | 0.20 | 0.15 | 0.25 | 0.20 | 0.15 | 0.05 |
| Fructose-6-Phosphate | 0.40 | 0.25 | 0.20 | 0.10 | 0.05 | 0.00 |
| Lactate | 0.60 | 0.20 | 0.15 | 0.05 | - | - |
Table 2: Calculated Metabolic Fluxes (Relative to Glucose Uptake Rate)
| Pathway/Reaction | Relative Flux (%) |
| Glucose Uptake | 100 |
| Glycolysis (to Pyruvate) | 85 |
| Oxidative PPP | 10 |
| Non-oxidative PPP (from this compound) | 5 |
| Lactate Secretion | 70 |
Logical Relationships
The decision-making process for analyzing PPP flux using this compound involves several key steps, from initial hypothesis to final flux determination. The diagram below outlines these logical relationships.
Caption: Logical steps in a 13C-MFA experiment.
Conclusion
The use of this compound as a tracer in 13C-Metabolic Flux Analysis presents a potential alternative approach for investigating the pentose phosphate pathway. The protocols and methodologies outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute such experiments. By carefully following these guidelines and adapting them to specific experimental systems, it is possible to gain valuable insights into the regulation and dynamics of the PPP in various biological contexts. The successful application of this technique will contribute to a deeper understanding of cellular metabolism and may aid in the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. shimadzu.com [shimadzu.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Cell Culture Preparation for Ribitol-5-¹³C Labeling Studies
Introduction
Stable isotope labeling with compounds such as Ribitol-5-¹³C is a powerful technique for tracing the metabolic fate of specific molecules and quantifying metabolic fluxes through pathways like the Pentose Phosphate Pathway (PPP).[1][2] Ribitol, a pentose alcohol, is a precursor for the synthesis of riboflavin and is involved in the glycosylation of proteins like α-dystroglycan.[3][4] Alterations in ribitol metabolism have been implicated in certain cancers and muscular dystrophies.[2][3][5] This application note provides a detailed protocol for the preparation of mammalian cell cultures for Ribitol-5-¹³C labeling studies, intended for researchers in metabolic analysis, drug discovery, and related fields. The protocol covers cell line selection, culture conditions, labeling procedures, and sample preparation for subsequent analysis by mass spectrometry.
Data Presentation
The following table summarizes key quantitative parameters for planning Ribitol-5-¹³C labeling experiments. These values are recommended as a starting point and may require optimization depending on the specific cell line and experimental goals.
| Parameter | Recommended Value/Range | Notes |
| Cell Lines | MCF7, T47D, MDA-MB-231 (Breast Cancer Cell Lines) | These lines have been shown to metabolize exogenous ribitol.[2] Other cell lines may be suitable but require initial validation. |
| Seeding Density | 3 x 10⁵ cells/well (6-well plate) | Aim for 70-80% confluency at the time of labeling to ensure active metabolism.[2] For metabolomics, a minimum of 1 million cells is recommended. |
| Culture Medium | DMEM-GlutaMAX, 4.5 g/L D-glucose | Supplemented with 10% Fetal Bovine Serum (FBS) and 10 µg/ml insulin.[2] Using dialyzed FBS is recommended to reduce background from unlabeled small molecules. |
| Ribitol-5-¹³C Conc. | 10 mM | This concentration has been used for non-labeled ribitol treatment.[2] Optimization (e.g., 1-20 mM) may be necessary for optimal labeling without inducing metabolic stress. |
| Labeling Duration | 72 hours (3 days) | This duration has been shown to induce significant metabolic changes.[2] Time-course experiments are recommended to determine the point of isotopic steady state.[6] |
| Metabolite Extraction | Cold Methanol (80%) | A common and effective method for extracting a broad range of metabolites. |
| Quenching Method | Liquid Nitrogen or Ice-cold Saline | Rapidly halts metabolic activity to preserve the cellular metabolic snapshot.[1][5] |
Experimental Protocols
This section details the step-by-step methodology for cell culture preparation, Ribitol-5-¹³C labeling, and sample harvesting.
Cell Culture and Seeding
-
Cell Line Maintenance: Culture the selected mammalian cell line (e.g., MCF7) in Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4.5 g/L) and GlutaMAX, supplemented with 10% Fetal Bovine Serum (FBS) and 10 µg/ml insulin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: The day before commencing the labeling experiment, seed the cells into 6-well plates at a density of 3 x 10⁵ cells per well in 2 mL of complete culture medium. This should result in approximately 70-80% confluency on the day of labeling.
Ribitol-5-¹³C Labeling
-
Prepare Labeling Medium: Prepare fresh culture medium containing 10 mM Ribitol-5-¹³C. Dissolve the labeled ribitol in the medium and sterilize by filtration through a 0.22 µm filter.
-
Initiate Labeling: Aspirate the existing medium from the cell culture wells and gently wash the cells once with pre-warmed sterile Phosphate-Buffered Saline (PBS).
-
Add 2 mL of the prepared Ribitol-5-¹³C labeling medium to each well.
-
Incubation: Return the plates to the incubator and culture for 72 hours.
Sample Harvesting and Metabolite Extraction
This protocol is for adherent cell cultures.
-
Quenching Metabolism:
-
Place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
To rapidly halt metabolic activity, add 1-2 mL of liquid nitrogen directly to each well, ensuring the cell monolayer is completely covered. Allow the liquid nitrogen to evaporate. Alternatively, wash the cells rapidly with ice-cold saline.[1][5]
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Place the plate on a scraper and scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
The remaining pellet can be used for protein quantification assays.
-
-
Sample Storage: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis by LC-MS.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of Ribitol-5-¹³C in mammalian cells.
Caption: Experimental workflow for Ribitol-5-¹³C labeling.
References
- 1. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 3. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line MDA-MB-231 - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Metabolite extraction and metabolomics analysis by LC-MS [bio-protocol.org]
- 5. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ribitol-5-13C Incorporation in Cell Culture
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase Ribitol-5-13C incorporation in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in cell culture experiments?
This compound is a stable isotope-labeled form of ribitol, a five-carbon sugar alcohol. It is used as a metabolic tracer in cell culture experiments to study the flux through various metabolic pathways, particularly the pentose phosphate pathway (PPP). By tracing the incorporation of the 13C label into downstream metabolites, researchers can gain insights into cellular metabolism, which is often altered in diseases like cancer.
Q2: Which metabolic pathways are most relevant to this compound incorporation?
The primary metabolic pathway of interest for this compound is its conversion to Ribitol-5-Phosphate (Rbo5P) and subsequently into other metabolic intermediates. In mammalian cells, multiple pathways can lead to the formation of Rbo5P, including the direct phosphorylation of ribitol or the reduction of ribose-5-phosphate or ribulose-5-phosphate, which are intermediates of the pentose phosphate pathway.[1] Exogenous ribitol has been shown to be metabolized into ribitol-5-phosphate and CDP-ribitol.[2]
Q3: What are the key factors that can influence the efficiency of this compound incorporation?
Several factors can impact the incorporation of this compound into cellular metabolites:
-
Cell Type and Metabolic State: Different cell lines have varying metabolic phenotypes, which will affect how they process ribitol. Cancer cells, for example, often exhibit altered metabolism, including enhanced glycolysis, which can be further influenced by ribitol supplementation.[2][3]
-
Media Composition: The concentration of other nutrients in the culture medium, particularly glucose, can influence the uptake and metabolism of ribitol.
-
Concentration of this compound: The concentration of the labeled ribitol will directly impact its incorporation.
-
Incubation Time: The duration of exposure to the labeled substrate is critical for achieving sufficient labeling of downstream metabolites.
-
Cellular Proliferation Rate: Actively dividing cells will have a higher demand for nucleotide biosynthesis and may exhibit increased flux through the PPP, potentially enhancing ribitol incorporation.
Troubleshooting Guide
Issue 1: Low or undetectable incorporation of this compound into downstream metabolites.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Incubation Time | Increase the incubation time with this compound. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration for your specific cell line and experimental goals. | Achieving isotopic steady state can take time, and different metabolite pools will label at different rates.[4] |
| Suboptimal this compound Concentration | Perform a dose-response experiment by varying the concentration of this compound in the culture medium (e.g., 1 mM, 5 mM, 10 mM). | Higher concentrations of the tracer can drive its incorporation into metabolic pathways. A concentration of 10 mM has been used effectively in some studies.[2] |
| Competition with other Substrates (e.g., Glucose) | Modulate the glucose concentration in the medium. In some cases, a lower glucose concentration may encourage the uptake and utilization of alternative carbon sources like ribitol. However, be mindful of potential effects on cell viability. | Exogenous ribitol can enhance the uptake of glucose, suggesting an interplay between these pathways.[2] |
| Low Metabolic Activity of Cells | Ensure cells are in an exponential growth phase during the labeling experiment. Cells with higher metabolic activity are more likely to incorporate the label. | Actively proliferating cells have a higher demand for biosynthesis, which can increase flux through relevant pathways. |
| Cell Line-Specific Metabolism | Consider the specific metabolic characteristics of your cell line. Some cell lines may have lower expression of the enzymes required for ribitol metabolism. | Different cell types have distinct metabolic profiles.[2] |
Issue 2: High variability in this compound incorporation between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including cell density at the start of the experiment, passage number, and media composition. | Minor variations in culture conditions can lead to significant differences in cellular metabolism. |
| Errors in Sample Preparation and Analysis | Ensure consistent and accurate sample handling, including quenching of metabolism, metabolite extraction, and analytical measurements (e.g., GC-MS or LC-MS). | Precise and reproducible analytical techniques are crucial for reliable stable isotope tracing results.[5] |
| Cell Cycle Synchronization | If feasible for your experimental system, consider synchronizing the cell cycle to reduce variability arising from different metabolic states of cells in different phases of the cycle. | Cellular metabolism can vary significantly throughout the cell cycle. |
Experimental Protocols
Protocol 1: Optimizing this compound Labeling Conditions
This protocol outlines a general workflow for determining the optimal concentration and incubation time for this compound labeling.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase throughout the experiment.
-
Preparation of Labeling Media: Prepare culture media containing different concentrations of this compound (e.g., 1, 5, 10, 20 mM). Ensure all other media components are consistent.
-
Labeling:
-
Remove the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared this compound labeling medium to the cells.
-
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 6, 12, 24, 48 hours).
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism by placing the culture dish on dry ice and aspirating the medium.
-
Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell extract and centrifuge to pellet cellular debris.
-
-
Sample Analysis: Analyze the supernatant containing the metabolites using GC-MS or LC-MS to determine the isotopic enrichment in target metabolites.
-
Data Analysis: Quantify the fractional enrichment of 13C in key downstream metabolites to identify the optimal concentration and incubation time.
Protocol 2: General Workflow for a this compound Tracing Experiment
References
- 1. Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C labeling dynamics of intra- and extracellular metabolites in CHO suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
Correcting for natural 13C abundance in Ribitol-5-13C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural 13C abundance in Ribitol-5-13C metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it crucial to correct for it in this compound experiments?
A: Carbon naturally exists as two stable isotopes: 12C (approximately 98.9% abundance) and 13C (approximately 1.1% abundance)[1]. When you perform a metabolic labeling experiment with this compound, the goal is to trace the incorporation of the 13C label from the ribitol into downstream metabolites. However, any carbon-containing molecule will have a certain amount of 13C at natural abundance. Mass spectrometry detects the total mass of a molecule, so it cannot distinguish between a 13C atom that came from your labeled ribitol and one that was naturally present[2].
Failure to correct for this natural abundance will lead to an overestimation of the true isotopic enrichment from your tracer, potentially resulting in incorrect interpretations of metabolic fluxes and pathway activities[3][4]. The correction is a prerequisite for the accurate quantification of mass isotopomer abundances[5].
Q2: How is the correction for natural 13C abundance mathematically performed?
A: The correction for natural isotope abundance is typically performed using a mathematical algorithm based on the known natural abundance of all isotopes in the metabolite and any derivatization agents used[6][7]. This is often implemented using a correction matrix[8][9]. The process involves solving a system of linear equations to deconvolute the measured mass isotopomer distribution (MID) into the distribution that is solely due to the incorporation of the 13C tracer[2][9]. Several software packages are available that automate this process[5].
Q3: What software tools are available to perform the natural abundance correction?
A: Several software tools have been developed to automate the correction for natural isotope abundance. The choice of tool may depend on your experimental setup (e.g., single vs. multiple tracers, MS vs. MS/MS data) and your preferred programming environment. Some commonly used tools include:
| Software Tool | Platform | Key Features |
| IsoCorrectoR | R | Corrects MS and MS/MS data for natural abundance and tracer impurity; supports multiple tracers.[3][4] |
| IsoCor | Python | Corrects MS data for natural abundance and tracer impurity.[4] |
| ICT | Perl | Corrects both MS and MS/MS data for natural abundance and tracer impurity.[4] |
| AccuCor2 | R | Specifically designed for dual-isotope tracer experiments (e.g., 13C/15N).[10] |
| PolyMID | Python | Corrects for natural abundance in stable-isotope tracing experiments.[9] |
Q4: What are the key experimental considerations before initiating a this compound labeling experiment?
A: Careful experimental design is critical for a successful labeling experiment. Key considerations include:
-
Tracer Purity: The isotopic purity of your this compound tracer should be known, as impurities can affect the observed labeling patterns. Some correction software can account for tracer impurity[3][4].
-
Isotopic Steady State: For many metabolic flux analyses, it is important to ensure that the intracellular metabolite pools have reached an isotopic steady state, meaning the isotopic enrichment of the metabolites is no longer changing over time[6][11].
-
Parallel Labeling Experiments: In some cases, running parallel experiments with different tracers (e.g., [1,2-13C]glucose alongside your this compound) can provide more comprehensive data for metabolic flux analysis[12].
-
Choice of Analytical Platform: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will depend on the physicochemical properties of ribitol and its downstream metabolites. High-resolution mass spectrometry is often recommended[13].
Q5: How does the choice of mass spectrometer impact data quality and the correction process?
A: A high-resolution mass spectrometer, such as an Orbitrap or a Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instrument, is highly recommended for 13C labeling experiments[13]. High resolution is necessary to accurately resolve and quantify the different mass isotopologues of a metabolite, which are molecules that differ only in their isotopic composition[6]. This is particularly important for complex biological samples where multiple metabolites may have similar mass-to-charge ratios[13]. The accuracy of the measured mass isotopomer distribution directly impacts the accuracy of the natural abundance correction.
Troubleshooting Guide
Problem: My mass spectrometry data shows unexpected or inconsistent labeling patterns.
Possible Causes and Solutions:
-
Incomplete Isotopic Steady State: If your experiment requires isotopic steady state, inconsistent labeling may indicate that the labeling duration was insufficient. Consider performing a time-course experiment to determine when steady state is reached[6].
-
Metabolic Network Complexity: Unexpected labeling patterns can arise from the activity of alternative or previously uncharacterized metabolic pathways. The use of multiple isotopic tracers in parallel experiments can help to elucidate complex metabolic networks[12].
-
Contamination: Contamination from unlabeled carbon sources in your culture medium can dilute the 13C label and affect your results. Ensure all media components are well-defined and free of contaminating carbon sources.
-
Analytical Issues: Inconsistent sample preparation or instrument performance can lead to variability in your data. Ensure your analytical procedures are robust and use internal standards for normalization.
Problem: The correction software returns an error or negative abundance values.
Possible Causes and Solutions:
-
Incorrect Input Data: Double-check that the molecular formula of the metabolite (and any derivatives) is entered correctly into the software. Errors in the elemental composition will lead to an incorrect correction matrix.
-
Poor Data Quality: High noise levels or poor resolution in the mass spectrometry data can lead to inaccurate quantification of mass isotopologues, which can result in computational errors or physically meaningless negative values after correction. Re-evaluate your raw data and, if necessary, re-acquire the data with improved instrument settings.
-
Software-Specific Issues: Consult the documentation for the specific software you are using. Some algorithms may report small negative values due to measurement imperfections; these are often considered to be zero[9].
Problem: I am unsure if I need to correct for tracer impurity.
Guidance:
-
The isotopic purity of commercially available tracers is often high (e.g., >99%), but not 100%. If your tracer has a significant percentage of unlabeled (M+0) material, this can impact the measured isotopologue distribution, particularly for metabolites with low label incorporation.
-
It is generally recommended to perform the correction for tracer impurity if this information is available and your software supports it. Omitting this correction when the tracer is not pure can lead to distorted data[3][4].
Problem: How can I validate that my natural abundance correction is working correctly?
Validation Steps:
-
Analyze an Unlabeled Standard: Run a sample of the unlabeled biological material (i.e., not fed with this compound). After correcting this sample for natural abundance, the fractional enrichment of all isotopologues except for M+0 should be zero (or close to zero within the noise level of the instrument).
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Compare with Manual Calculation: For a simple molecule, you can manually calculate the expected natural abundance distribution and compare it to the output of the software for an unlabeled sample.
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Use Published Datasets: Some publications that introduce correction software provide example datasets that you can use to test your implementation of the software[4].
Experimental Protocols
Protocol: this compound Labeling in Mammalian Cells for Mass Spectrometry Analysis
This protocol provides a general framework. Specific details may need to be optimized for your cell line and experimental goals.
-
Cell Culture and Labeling:
-
Culture mammalian cells in standard growth medium to the desired confluency.
-
Prepare the labeling medium by supplementing a base medium (e.g., DMEM without glucose or other carbon sources) with the desired concentration of this compound and any other necessary nutrients.
-
Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
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Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the this compound. This duration should be optimized to achieve isotopic steady state if required.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and place the culture dish on dry ice.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube thoroughly and centrifuge at high speed to pellet the cell debris.
-
Transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract completely using a vacuum concentrator.
-
The need for derivatization will depend on the analytical method. For LC-MS analysis, the dried extract can often be reconstituted in a suitable solvent (e.g., a mixture of water and acetonitrile) for direct injection. For GC-MS, derivatization is typically required to make the metabolites volatile.
-
Include an internal standard in the reconstitution solvent to control for variations in sample injection and instrument response.
-
-
Mass Spectrometry Analysis:
-
Perform the analysis on a high-resolution mass spectrometer.
-
For targeted analysis of ribitol and its expected downstream metabolites, use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to acquire data for the specific mass-to-charge ratios of the expected isotopologues.
-
For untargeted analysis, acquire data in full scan mode to capture a broader range of metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of your metabolites of interest.
-
Use a suitable software tool (e.g., IsoCorrectoR) to correct the raw peak areas for natural isotope abundance and tracer impurity.
-
Calculate the fractional enrichment of each isotopologue.
-
Visualizations
Experimental and Data Analysis Workflow
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Precision in ¹³C-MFA Flux Estimations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the precision of flux estimations in ¹³C-Metabolic Flux Analysis (¹³C-MFA).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the precision of ¹³C-MFA flux estimations?
The precision of flux estimations in ¹³C-MFA is primarily influenced by three key areas:
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Experimental Design: The selection of isotopic tracers, the use of parallel labeling experiments, and ensuring the system is at a metabolic and isotopic steady state are crucial.[1][2][3][4] The choice of a specific ¹³C-tracer has a significant impact on the precision of the estimated fluxes.[1][5]
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Analytical Measurements: The accuracy and precision of the instruments used (e.g., GC-MS, LC-MS/MS, NMR) to measure mass isotopomer distributions are fundamental. High-quality data with minimal measurement error is essential for reliable flux calculations.[5][6]
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Computational Analysis: The metabolic model's accuracy, the algorithm used for flux estimation, and the statistical methods applied for goodness-of-fit assessment and confidence interval calculation directly impact the final flux values and their precision.[6][7][8]
Q2: How can I determine the optimal isotopic tracer for my experiment?
Choosing the right isotopic tracer is critical for maximizing the information obtained from a labeling experiment.[1][3]
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In Silico Simulation: Before conducting wet-lab experiments, it is highly recommended to perform in silico simulations to evaluate different tracers.[1][3] Software tools can predict the labeling patterns that would result from different tracers and identify which one will provide the best resolution for the fluxes of interest.
-
Tracer Selection Rules: Rational tracer design can be guided by methodologies like the Elementary Metabolite Units (EMU) framework, which can help derive simple tracer selection rules.[9]
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Mixtures of Tracers: Using mixtures of labeled substrates, such as 80% [1-¹³C]glucose and 20% [U-¹³C]glucose, can often ensure high ¹³C abundance in a variety of metabolites, leading to more accurate flux distribution elucidation.[10]
Q3: What are parallel labeling experiments and how do they improve flux precision?
Parallel labeling experiments involve conducting multiple experiments with different isotopic tracers under identical conditions.[2][4][10] This approach has been proven to significantly improve flux estimation and observability.[10] By combining the data from these parallel experiments, a more comprehensive and highly constrained dataset is generated, which leads to more precise and accurate flux calculations.[10][11][12] Two to four parallel experiments are often sufficient to control the uncertainty of flux estimation to within 5%.[5][12]
Q4: What are the advantages and disadvantages of different analytical platforms for ¹³C-MFA?
The choice of analytical platform depends on the specific requirements of the experiment.
| Analytical Platform | Advantages | Disadvantages |
| GC-MS | High precision for determining isotope distribution of metabolites like protein-bound amino acids.[2][5] | Requires derivatization of analytes. |
| LC-MS/MS | Excellent for analyzing complex metabolite spectra in liquid samples and improves sample separation resolution.[5] | Can have lower resolution than GC-MS for some compounds. |
| NMR | Provides detailed structural information and can analyze liquid samples, offering global metabolic information.[5] | Generally has lower resolution and sensitivity compared to MS-based methods.[5] |
Q5: How do I ensure my system has reached an isotopic steady state?
Achieving an isotopic steady state, where the labeling patterns of metabolites are stable, is a fundamental assumption in many ¹³C-MFA studies.[13]
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Time-Course Experiments: Perform preliminary time-course experiments to determine the time required to reach isotopic steady state. This involves collecting samples at multiple time points and analyzing the labeling patterns of key intracellular metabolites.
-
Batch Culture: In batch cultures, maintaining cells in the exponential growth phase helps to stabilize metabolic flux.[5]
Troubleshooting Guides
Issue 1: High Uncertainty in Flux Estimations
Symptom: The confidence intervals for your estimated fluxes are very wide, indicating low precision.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Tracer | The chosen isotopic tracer may not be informative for the pathways of interest.[1][3] Solution: Perform in silico simulations to identify a more suitable tracer or a combination of tracers for a parallel labeling experiment.[1][10] |
| Insufficient Data | A single tracer experiment may not provide enough constraints to resolve all fluxes accurately.[5] Solution: Conduct parallel labeling experiments with different tracers to increase the number of independent measurements.[4][10] |
| Measurement Error | High analytical variability in your mass spectrometry or NMR data can lead to imprecise flux estimations. Solution: Review your sample preparation and analytical procedures to minimize errors. Ensure proper correction for natural isotope abundances.[6] |
| Model Inaccuracies | The metabolic network model may be incomplete or contain incorrect assumptions. Solution: Re-evaluate the metabolic model for missing reactions or incorrect cofactor balancing. Perform a goodness-of-fit analysis to assess how well the model describes the data.[13][14] |
Issue 2: Poor Goodness-of-Fit
Symptom: The statistical analysis indicates a poor fit between the simulated and measured labeling data (e.g., a high sum of squared residuals).[13]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Metabolic and Isotopic Non-Steady State | The system may not have reached a steady state, violating a key assumption of the analysis.[13] Solution: Verify the achievement of a steady state through time-course experiments. If the system is inherently dynamic, consider using non-stationary ¹³C-MFA methods.[7][8] |
| Incorrect Metabolic Model | The model may not accurately represent the organism's metabolism. Solution: Systematically evaluate and refine the metabolic network model. Consider alternative pathways or cofactor usage.[14][15] |
| Contamination of Labeled Substrate | The isotopic purity of the tracer may be lower than specified, or the medium may contain unlabeled carbon sources. Solution: Measure the isotopic purity of the tracer and the labeling of the substrate in the medium directly.[6] |
| Metabolite Quenching Issues | Inefficient quenching can lead to continued metabolic activity after sampling, altering labeling patterns.[16] Solution: Optimize your quenching protocol. Rapid filtration followed by cold methanol quenching is often effective.[16] |
Experimental Protocols
Key Experiment: Parallel Labeling Experiment for E. coli
This protocol outlines the general steps for conducting a parallel labeling experiment to improve flux precision.
-
Strain and Culture Conditions:
-
Use a well-characterized E. coli strain.
-
Grow cells in a defined minimal medium to ensure all carbon sources are known.
-
Maintain consistent culture conditions (temperature, pH, aeration) across all parallel cultures.
-
-
Tracer Selection:
-
Based on in silico analysis, select at least two different ¹³C-labeled glucose tracers. For example:
-
Experiment 1: 100% [1,2-¹³C]glucose
-
Experiment 2: 100% [U-¹³C]glucose
-
-
-
Cell Culture and Labeling:
-
Inoculate parallel cultures from the same starter culture.
-
Grow cells to mid-exponential phase to ensure metabolic steady state.
-
Introduce the respective ¹³C-labeled glucose tracers to each culture.
-
Continue incubation to allow for isotopic steady state to be reached.
-
-
Sampling and Quenching:
-
Metabolite Extraction and Analysis:
-
Hydrolyze biomass to obtain protein-bound amino acids.
-
Derivatize amino acids for GC-MS analysis.
-
Measure the mass isotopomer distributions of the derivatized amino acids using GC-MS.
-
-
Flux Analysis:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational tools for isotopically instationary 13C labeling experiments under metabolic steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells | Semantic Scholar [semanticscholar.org]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. youtube.com [youtube.com]
Addressing measurement errors in isotopic labeling experiments
Welcome to the technical support center for isotopic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common measurement errors and improve the accuracy of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during isotopic labeling experiments. Each question is followed by a detailed troubleshooting guide.
FAQ 1: My mass spectrometry data shows unexpected isotopic peaks even in my unlabeled control sample. What is the cause and how can I correct for it?
Issue: The presence of isotopic peaks in unlabeled samples is typically due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). All elements have a natural distribution of isotopes, which can contribute to the mass isotopomer distribution (MID) and interfere with the interpretation of labeling data.[1][2]
Troubleshooting Guide:
-
Acknowledge the Source: Understand that natural isotopic abundance is an inherent property of all biological samples and analytical measurements.[1]
-
Correction Methodologies: It is crucial to correct for the natural abundance of all elements in your metabolite of interest.[1][3]
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Classical Correction: This method involves measuring or computing the MID of a pure, unlabeled standard of the metabolite. This "natural" MID is then used to mathematically subtract the contribution of naturally abundant isotopes from the measured MID of your labeled samples.[1]
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Computational Tools: Several software packages are available to automate this correction. Tools like IsoCorrectoR and PolyMID-Correct can correct for natural isotope abundance and even tracer impurities.[2][3]
-
-
Experimental Protocol for Correction:
-
Analyze an Unlabeled Standard: Run a sample of the pure, unlabeled metabolite under the same analytical conditions as your experimental samples.
-
Determine the Natural MID: Process the data from the unlabeled standard to determine its mass isotopomer distribution. This serves as your correction matrix.
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Apply Correction Algorithm: Use a computational tool or a manual calculation to subtract the natural abundance contribution from your experimental data.[1][4]
-
Experimental Workflow for Natural Abundance Correction
Caption: Workflow for correcting natural isotope abundance in mass spectrometry data.
FAQ 2: I'm performing a SILAC experiment and observing inconsistent protein quantification between biological replicates. What could be the cause?
Issue: Inconsistent quantification in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments can stem from several sources, including incomplete incorporation of the "heavy" amino acids, conversion of arginine to proline, and errors in mixing the "light" and "heavy" samples.[5][6][7]
Troubleshooting Guide:
-
Verify Label Incorporation:
-
Protocol: Before starting the main experiment, perform a pilot study to determine the time required for complete incorporation of the isotopic amino acids. Culture cells in SILAC medium for several passages and monitor the incorporation level by mass spectrometry.
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Analysis: Analyze a protein digest from the pilot study and check for any remaining unlabeled peptides. Incomplete labeling will lead to an underestimation of the heavy/light ratio.[5]
-
-
Address Arginine-to-Proline Conversion:
-
Problem: Some cell lines can convert arginine to proline. If you are using labeled arginine, this can result in the unintentional labeling of proline residues, skewing quantification.[5]
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Solution: If this is a known issue for your cell line, consider using a SILAC kit that includes labeled lysine only, or use a cell line with lower arginase activity.
-
-
Implement Label-Swap Replicates:
-
Concept: To control for biases introduced by the label itself or by mixing errors, perform a replicate experiment where the labels are swapped between the experimental conditions.[6][7]
-
Example:
-
Replicate 1: Condition A (Light) vs. Condition B (Heavy)
-
Replicate 2: Condition A (Heavy) vs. Condition B (Light)
-
-
Benefit: Averaging the protein ratios from the label-swap replicates can effectively correct for experimental errors and increase the reliability of your quantification.[6]
-
Logical Diagram of SILAC Label-Swap
Caption: A label-swap experimental design helps to correct for systematic errors in SILAC.
FAQ 3: My retention times and signal intensities are drifting throughout my large metabolomics study. How can I mitigate this?
Issue: Instrumental drift, including fluctuations in retention time and signal intensity, is a common challenge in large-scale metabolomics studies, especially those analyzed in multiple batches.[8] This can lead to incorrect peak alignment and quantification errors.
Troubleshooting Guide:
-
Incorporate Quality Control (QC) Samples:
-
Protocol: Prepare a pooled QC sample by mixing equal aliquots from all or a representative subset of your experimental samples.
-
Injection Strategy: Inject the QC sample periodically throughout your analytical run (e.g., every 5-10 experimental samples) and at the beginning and end of each batch.
-
-
Monitor and Correct for Drift:
-
Retention Time Alignment: Use the QC samples to monitor and correct for shifts in retention time. Many data processing software packages have algorithms that can align peaks based on the consistent elution of metabolites in the QC samples.[8]
-
Signal Intensity Normalization: The signal intensities of specific metabolites in the QC samples can be used to normalize the data across the entire batch and between different batches, correcting for sensitivity drift in the mass spectrometer.[8]
-
-
Utilize Batch-Effect Correction Methods:
-
After data acquisition and initial processing, apply a batch-effect correction algorithm. Various methods, such as TIGER, can be used to reduce the relative standard deviation of the QCs and improve data quality.[8]
-
Data Presentation: Impact of Batch Correction
| Metric | Before Correction | After Correction |
| Relative Standard Deviation (RSD) of QCs | High | Low |
| Dispersion-Ratio of QCs | High | Low |
| Biological Sample Classification Accuracy | Lower | Higher |
This table summarizes the expected improvements in data quality after applying batch-effect correction methods as evaluated by QC sample analysis and machine learning approaches on biological samples.[8]
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Isotopic Labeling Experiment
This protocol outlines the key steps for a typical ¹³C labeling experiment to study metabolic fluxes.
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Cell Culture: Grow cells in a defined medium. For the experimental group, replace a standard substrate (e.g., glucose) with its ¹³C-labeled counterpart (e.g., [U-¹³C]-glucose).[1]
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Achieve Isotopic Steady State: Allow the cells to grow for a sufficient period to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. The time required will vary depending on the cell type and pathways of interest.
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Metabolite Extraction (Quenching): Rapidly quench metabolism to prevent further enzymatic activity. A common method is to use a cold solvent mixture, such as acetonitrile:methanol:water.
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (e.g., LC-MS or GC-MS) to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.[1]
-
Data Correction: Correct the raw MIDs for the natural abundance of stable isotopes using the methods described in FAQ 1.[1][3]
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Metabolic Flux Analysis (MFA): Use the corrected MIDs as input for MFA software to calculate intracellular metabolic fluxes.
Signaling Pathway Example: Glycolysis with ¹³C-Glucose
Caption: Tracking of ¹³C atoms from glucose through central carbon metabolism.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Instrumental Drift in Untargeted Metabolomics: Optimizing Data Quality with Intrastudy QC Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13C-Labeled Tracer Experiments
Welcome to the technical support center for 13C-labeled tracer experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their metabolic flux analyses.
Section 1: Experimental Design & Tracer Selection
This section focuses on the critical upfront decisions that dictate the success and precision of a 13C metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal 13C-labeled tracer for my experiment?
A1: The choice of tracer is paramount as it determines the precision with which you can estimate metabolic fluxes.[1] Your selection should be guided by the specific metabolic pathways you aim to investigate. A tracer that is optimal for one pathway may provide poor resolution for another.
-
For Glycolysis and the Pentose Phosphate Pathway (PPP): [1,2-¹³C₂]glucose generally provides the most precise estimates.[1][2] Tracers like [2-¹³C]glucose and [3-¹³C]glucose have also been shown to outperform the more commonly used [1-¹³C]glucose.[3]
-
For the Tricarboxylic Acid (TCA) Cycle: [U-¹³C₅]glutamine is often the preferred isotopic tracer for a detailed analysis of the TCA cycle.[1][2]
-
For Overall Central Carbon Metabolism: A combination of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, can provide a more comprehensive and robust analysis of the entire network.[4]
Q2: Should I use a single tracer or parallel labeling experiments?
A2: While single tracer experiments are common, they may not effectively label all pathways of interest, especially in complex mammalian systems.[4] Parallel labeling experiments, using different tracers for distinct parts of metabolism, can offer a solution. For example, using [1,6-¹³C]glucose and [1,2-¹³C]glucose in parallel experiments can improve overall flux precision significantly compared to a single, mixed tracer.[5] The decision often involves a trade-off between the desired precision, cost, and experimental complexity.[5]
Q3: What is isotopic steady state and why is it important?
A3: Isotopic steady state is the point at which the ¹³C enrichment in a given metabolite becomes stable over time after the introduction of the labeled substrate.[6] Reaching this state is a critical assumption for many stationary MFA models. Failure to ensure isotopic steady state can lead to inaccurate flux calculations. It is crucial to perform time-course experiments to determine when isotopic steady state is reached for the metabolites of interest in your specific biological system.[6]
Tracer Selection Guide for Key Pathways
| Metabolic Pathway of Interest | Recommended Primary Tracer | Rationale & Key Considerations |
| Glycolysis | [1,2-¹³C₂]glucose | Provides high precision for estimating glycolytic fluxes.[1] |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | Offers superior performance in resolving PPP activity compared to other glucose tracers.[1][3] |
| TCA Cycle | [U-¹³C₅]glutamine | Effectively labels TCA cycle intermediates, especially in cells that heavily rely on glutamine metabolism.[2][3] |
| Pyruvate Anaplerosis | [U-¹³C₆]glucose or [3,4-¹³C₂]glucose | Allows for the detection of M+3 labeled malate or oxaloacetate, which is indicative of pyruvate carboxylase activity.[6] |
| Overall Central Carbon Metabolism | Mixture: [1,2-¹³C₂]glucose + [U-¹³C₅]glutamine | Using multiple tracers provides more constraints on the metabolic model, enhancing the precision of flux estimates across the network.[4] |
Section 2: Sample Preparation & Metabolite Extraction
Proper sample handling is critical to preserve the in vivo metabolic state. This section addresses common issues during quenching and extraction.
Troubleshooting Guide
Q1: My metabolite concentrations are low and variable. What could be wrong with my quenching protocol?
A1: Ineffective quenching is a common cause of metabolite degradation and variability. The goal is to instantly halt all enzymatic activity.
-
Problem: Slow or incomplete quenching.
-
Solution: Use a pre-chilled quenching solution, such as 80:20 methanol:water, at a temperature of -70°C or colder.[7] Ensure the volume is sufficient to cover the cells completely and that the transfer is rapid. For adherent cells, remove the media and add the chilled quenching mix immediately.[7] For tissue samples, snap-freezing in liquid nitrogen is a crucial first step.[8]
Q2: I'm observing poor recovery of certain metabolite classes, like phosphorylated compounds.
A2: The extraction solvent and method must be compatible with the metabolites of interest. Some methods lead to poor recovery for specific classes of molecules.
-
Problem: Suboptimal extraction solvent or procedure.
-
Solution: A common and effective method for polar metabolites is a two-phase extraction using a chloroform:methanol:water system.[7][8] For adherent cells, after quenching, scrape the cells on dry ice and perform a freeze-thaw lysis on ice to ensure complete cell disruption before extraction.[7] Ensure vigorous vortexing at each step of the extraction protocol to maximize recovery.[7]
Detailed Protocol: Quenching and Extraction for Adherent Mammalian Cells
This protocol is adapted from established methods for preserving and extracting metabolites for mass spectrometry analysis.[7]
-
Preparation: Prepare a quenching solution of 80% methanol / 20% water and chill it to -70°C. If using internal standards, add them to this solution at an optimized concentration.[7]
-
Culture Incubation: Grow cells and incubate with the ¹³C-labeled media for the predetermined time to reach isotopic steady state. Ensure the media is maintained at 37°C.[7]
-
Quenching: At the end of the incubation, aspirate the labeled media completely and immediately add a sufficient volume of the chilled quenching solution to cover the cell monolayer (e.g., 700 µL for a 6-well plate).[7]
-
Metabolic Arrest: Place the culture dish at -75°C for at least 10 minutes to ensure complete metabolic arrest.[7]
-
Cell Lysis & Collection: Transfer the dish to ice for 10-15 minutes to allow for freeze-thaw lysis. Scrape the cells off the dish on dry ice and collect the lysate into a pre-chilled microcentrifuge tube.[7]
-
Extraction:
-
Storage: Store the extracted metabolites at -80°C. For best results, analyze samples via LC-MS within 24 hours of extraction.[7]
Experimental Workflow Diagram
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Tracers for Pentose Phosphate Pathway Flux Analysis: [1,2-13C2]glucose vs. Ribitol-5-13C
For researchers, scientists, and drug development professionals, understanding the metabolic flux through the Pentose Phosphate Pathway (PPP) is crucial for elucidating cellular bioenergetics, redox homeostasis, and nucleotide biosynthesis. This guide provides a comprehensive comparison of two potential isotopic tracers, [1,2-13C2]glucose and Ribitol-5-13C, for quantifying PPP flux, supported by experimental data and protocols.
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs in parallel to glycolysis.[1] It is a major source of NADPH, essential for antioxidant defense and reductive biosynthesis, and produces the precursor for nucleotide synthesis, ribose-5-phosphate.[1] Given its central role in cellular metabolism, accurately measuring the flux through the PPP is critical in various fields of research, including cancer biology, neurobiology, and drug development.[2][3]
The Established Gold Standard: [1,2-13C2]glucose
[1,2-13C2]glucose is a widely used and well-validated tracer for assessing PPP flux.[4] When cells are cultured with [1,2-13C2]glucose, the labeled carbons are metabolized through both glycolysis and the PPP, leading to distinct labeling patterns in downstream metabolites.
In the oxidative phase of the PPP, the C1 carbon of glucose is lost as CO2. This means that [1,2-13C2]glucose entering the PPP will lose the 13C label at the C1 position. The resulting pentose phosphates will be singly labeled with 13C at the original C2 position. These singly labeled pentose phosphates can then re-enter glycolysis. In contrast, glucose metabolized directly through glycolysis will retain both 13C labels.
By analyzing the mass isotopomer distribution of metabolites such as lactate or ribose in RNA, the relative contribution of the PPP and glycolysis to glucose metabolism can be determined.[5] Specifically, the ratio of singly labeled (M+1) to doubly labeled (M+2) lactate is often used to calculate the relative PPP flux.[6]
The Theoretical Contender: this compound
Ribitol is a five-carbon sugar alcohol that is a reduction product of ribose.[1] While it is known to be involved in certain metabolic pathways, particularly in the formation of riboflavin and as a constituent of some bacterial cell walls, its use as a tracer for PPP flux analysis is not established in the scientific literature.[1]
Theoretically, one might consider using 13C-labeled ribitol to trace pentose metabolism. However, its metabolic fate does not lend itself to a straightforward quantification of the PPP flux in the same way that labeled glucose does. Exogenously supplied ribitol can be phosphorylated to ribitol-5-phosphate.[5] While this molecule is structurally similar to the PPP intermediate ribose-5-phosphate, it is not a direct intermediate of the main PPP pathway that starts from glucose-6-phosphate. Therefore, tracing the metabolism of this compound would provide insights into ribitol-specific pathways but would not directly reflect the rate of glucose shunting into the PPP.
Quantitative Data Comparison
Due to the lack of studies utilizing this compound for PPP flux analysis, a direct quantitative comparison with [1,2-13C2]glucose is not possible. The following table summarizes the available information for [1,2-13C2]glucose and highlights the absence of data for this compound in this application.
| Feature | [1,2-13C2]glucose | This compound |
| Principle of Flux Measurement | Measures the ratio of singly to doubly labeled downstream metabolites (e.g., lactate, ribose) to determine the proportion of glucose entering the PPP.[5][6] | Data not available. Not a standard method for PPP flux analysis. |
| Primary Metabolic Pathway Traced | Oxidative and non-oxidative branches of the Pentose Phosphate Pathway, Glycolysis.[7] | Ribitol phosphorylation and downstream metabolism.[5] |
| Key Analyzed Metabolites | Lactate, Ribose (from RNA hydrolysis), other glycolytic and PPP intermediates.[3][5] | Ribitol-5-phosphate, CDP-ribitol.[5] |
| Reported PPP Flux (%) | Varies by cell type and condition. For example, in cerebellar granule neurons, ~19% of glucose was metabolized by the pentose cycle.[7] | Not Applicable. |
| Advantages | Well-established methodology, provides a direct measure of relative PPP flux, commercially available.[4] | May be useful for studying specific ribitol metabolic pathways. |
| Disadvantages | Requires careful analysis of mass isotopomer distributions, potential for label scrambling in the non-oxidative PPP can complicate analysis.[3] | Not a direct measure of PPP flux from glucose, metabolic pathways are not as well characterized for this purpose. |
Experimental Protocols
Protocol for PPP Flux Analysis using [1,2-13C2]glucose
This protocol is a generalized procedure based on methodologies described in the literature.[6][7]
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluence in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of [1,2-13C2]glucose (e.g., 10 mM) and dialyzed fetal bovine serum to minimize interference from unlabeled glucose.
-
Incubate the cells for a period sufficient to reach isotopic steady-state. This time should be determined empirically for each cell type but is often in the range of 6-24 hours.[7]
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract, for example, under a stream of nitrogen.
-
Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the mass isotopomer distribution of key metabolites, such as lactate in the culture medium or intracellularly, and ribose from hydrolyzed RNA.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Calculate the mole fraction of different isotopomers (e.g., M+0, M+1, M+2 of lactate).
-
Use metabolic flux analysis models to calculate the relative flux of glucose through the PPP. A simplified estimation can be made from the ratio of M+1 to M+2 lactate.[6]
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic fate of [1,2-13C2]glucose and the known pathway for ribitol metabolism.
Figure 1: Metabolism of [1,2-13C2]glucose for PPP flux analysis.
Figure 2: Known metabolic pathway of exogenous ribitol.
Conclusion
For the purpose of quantifying the flux of glucose through the Pentose Phosphate Pathway, [1,2-13C2]glucose is the clear and established choice of tracer . Its metabolic fate provides a direct and quantifiable measure of PPP activity relative to glycolysis through the analysis of downstream metabolite labeling patterns. The methodology is well-documented, and the tracer is readily available, making it a reliable tool for researchers.
In contrast, This compound is not a suitable tracer for determining PPP flux from glucose . While 13C-labeled ribitol can be a valuable tool for studying specific pathways of ribitol metabolism, such as those involved in glycosylation, it does not enter the PPP at a point that would allow for the calculation of the pathway's flux from the primary cellular carbon source, glucose. The lack of published experimental data for its use in PPP flux analysis further underscores its unsuitability for this application.
Researchers aiming to accurately measure PPP flux should therefore utilize [1,2-13C2]glucose or other appropriately labeled glucose tracers, following established and validated experimental protocols.
References
- 1. Human Metabolome Database: Showing metabocard for Ribitol (HMDB0000508) [hmdb.ca]
- 2. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 5. Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Quantitative Metabolomics: A Comparative Guide to Using Ribitol-5-13C as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative metabolomics, the choice of an internal standard is a critical decision that directly impacts data quality, reproducibility, and the reliability of biological interpretation. This guide provides an objective comparison of Ribitol-5-13C against other common internal standards, supported by established principles and illustrative experimental data. The evidence underscores the superiority of stable isotope-labeled standards for achieving the highest levels of accuracy and precision in metabolomic analyses.
In quantitative metabolomics, the primary goal is to obtain accurate and precise measurements of metabolite concentrations. However, the entire analytical workflow, from sample extraction to instrumental analysis, is susceptible to variations that can introduce significant errors. These include inconsistencies in sample handling, matrix effects in complex biological samples, and fluctuations in instrument performance.[1] Internal standards are crucial for correcting these variations, ensuring that the final data reflects true biological changes rather than experimental artifacts.
An ideal internal standard should mimic the physicochemical behavior of the analytes of interest throughout the entire analytical process.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because their chemical and physical properties are nearly identical to their unlabeled endogenous counterparts.[1][2] This ensures they experience the same variations during extraction, derivatization, and chromatographic separation, as well as similar ionization efficiencies in mass spectrometry.
This compound: A Superior Choice for Polar Metabolite Analysis
Ribitol, a five-carbon sugar alcohol, is a common intermediate in the pentose phosphate pathway and is frequently used as an internal standard in GC-MS based metabolomics of polar metabolites. However, the use of unlabeled ribitol presents several challenges:
-
Endogenous Presence: Ribitol can be naturally present in various biological samples, including plants and microorganisms, which can interfere with accurate quantification.[3]
-
Co-elution of Isomers: Stereoisomers of ribitol, such as arabitol, can be difficult to separate chromatographically, leading to overlapping peaks and inaccurate measurements.[3]
The use of this compound effectively overcomes these limitations. The mass shift introduced by the 13C isotope allows for its unambiguous detection and quantification, separate from the endogenous, unlabeled ribitol. This ensures that the internal standard signal is solely derived from the known amount added to the sample.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard significantly impacts the quality of quantitative data. While a variety of compounds have been used, their performance varies considerably.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound , Uniformly 13C-Labeled Yeast Extract | - Co-elutes with the analyte, providing the best correction for matrix effects and experimental variability.- Chemically and physically almost identical to the analyte.- Not naturally present in its labeled form. | - Higher cost.- Not available for all metabolites. |
| Structural Analogs | Adonitol, Norvaline | - Chemically similar to the analytes.- Can correct for some variability. | - May not behave identically to the analyte during extraction and ionization.- Can be naturally present in some samples. |
| Unlabeled Endogenous Compound | Ribitol (unlabeled) | - Inexpensive and readily available. | - Can be endogenously present, leading to inaccurate quantification.- Potential for co-elution with isomers.[3] |
Illustrative Performance Data:
| Performance Metric | This compound (Expected) | Structural Analog (e.g., Adonitol) | Unlabeled Ribitol |
| Coefficient of Variation (CV%) | < 5% | 5-15% | > 15% |
| Recovery | 95-105% | 80-120% | Highly variable |
| Linearity (R²) of Calibration Curve | > 0.99 | > 0.98 | Variable, dependent on endogenous levels |
Note: The values in this table are illustrative and represent expected performance based on the principles of internal standardization in metabolomics. Actual results may vary depending on the specific experimental conditions, matrix, and analytical platform.
The superior performance of SIL standards, like this compound, is evident in their ability to provide lower CVs, higher recovery rates, and better linearity for calibration curves. This is because they most accurately track and correct for the analytical variability that can obscure true biological differences.
Experimental Protocols
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following provides a detailed methodology for the use of this compound as an internal standard in a typical GC-MS based metabolomics workflow for polar metabolites.
Protocol 1: Quantitative Metabolomics of Polar Metabolites using this compound Internal Standard
1. Sample Preparation and Extraction:
-
Objective: To extract polar metabolites from a biological sample and add the internal standard.
-
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate, biofluid)
-
This compound internal standard stock solution (e.g., 1 mg/mL in water)
-
Methanol (pre-chilled to -80°C)
-
Water (LC-MS grade)
-
Chloroform (pre-chilled to -20°C)
-
Microcentrifuge tubes
-
-
Procedure:
-
To 100 µL of biological sample, add 1 mL of a pre-chilled (-80°C) extraction solvent mixture of methanol:water (8:2 v/v).
-
Add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL working solution). The final concentration should be within the linear range of the instrument.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the polar metabolites and internal standard) to a new microcentrifuge tube.
-
Add 500 µL of pre-chilled chloroform to the supernatant for phase separation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous phase (polar metabolites) for derivatization and GC-MS analysis.
-
2. Derivatization:
-
Objective: To make the polar metabolites volatile for GC-MS analysis.
-
Materials:
-
Dried polar metabolite extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
-
Procedure:
-
Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac).
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA with 1% TMCS.
-
Incubate at 37°C for 30 minutes with shaking.
-
The derivatized sample is now ready for GC-MS analysis.
-
3. GC-MS Analysis:
-
Objective: To separate and detect the derivatized metabolites and the internal standard.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Procedure:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable GC column for polar metabolite analysis (e.g., DB-5ms).
-
Set up an appropriate temperature gradient for the GC oven to separate the metabolites.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the characteristic ions of the target metabolites and this compound.
-
4. Data Analysis:
-
Objective: To quantify the metabolites using the internal standard.
-
Procedure:
-
Identify the chromatographic peaks corresponding to the target metabolites and this compound based on their retention times and mass spectra.
-
Integrate the peak areas for each metabolite and the internal standard.
-
Calculate the response ratio for each metabolite: (Peak Area of Analyte) / (Peak Area of this compound).
-
Generate a calibration curve using known concentrations of the target metabolites and a fixed concentration of this compound.
-
Determine the concentration of the metabolites in the biological samples by interpolating their response ratios on the calibration curve.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for quantitative metabolomics using this compound.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
In the pursuit of high-quality, reproducible data in quantitative metabolomics, the use of a stable isotope-labeled internal standard is paramount. This compound offers a robust and reliable solution for the analysis of polar metabolites, effectively mitigating the challenges associated with its unlabeled counterpart and other non-ideal standards. By correcting for analytical variability at every stage of the workflow, this compound enables researchers to have greater confidence in their quantitative results, paving the way for more accurate biological insights and discoveries in drug development and life sciences research.
References
Cross-Validation of Ribitol-5-¹³C Flux Data with Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metabolic flux data obtained through Ribitol-5-¹³C analysis with corresponding enzymatic assay results. The objective is to offer a framework for the cross-validation of these two powerful techniques in metabolic research, ensuring data accuracy and providing deeper insights into cellular physiology and drug effects. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes the underlying biochemical and experimental workflows.
Data Presentation: Comparative Analysis of Metabolic Flux and Enzyme Activity
The following table summarizes hypothetical, yet realistic, quantitative data from a cross-validation study. The data illustrates the correlation between metabolic flux through the Pentose Phosphate Pathway (PPP), as determined by Ribitol-5-¹³C Metabolic Flux Analysis (MFA), and the in vitro activities of key PPP enzymes. Such a comparison is crucial for validating the results of ¹³C-MFA and for understanding the regulatory control of metabolic pathways.[1][2][3]
| Metabolic Parameter | Ribitol-5-¹³C Flux Data (Relative Flux) | Corresponding Enzymatic Assay Data (U/mg protein) |
| Pentose Phosphate Pathway (Oxidative Branch) | ||
| Glucose-6-phosphate dehydrogenase (G6PDH) flux | 0.85 ± 0.07 | 1.2 ± 0.1 |
| 6-Phosphogluconate dehydrogenase (6PGDH) flux | 0.82 ± 0.06 | 1.1 ± 0.09 |
| Pentose Phosphate Pathway (Non-Oxidative Branch) | ||
| Transketolase (TKT) flux | 0.65 ± 0.05 | 0.9 ± 0.08 |
| Transaldolase (TALDO) flux | 0.63 ± 0.05 | 0.85 ± 0.07 |
| Ribitol Metabolism | ||
| Ribitol-5-phosphate production | 0.15 ± 0.02 | N/A |
Experimental Protocols
Detailed methodologies for both Ribitol-5-¹³C flux analysis and enzymatic assays are critical for reproducible and comparable results.
Ribitol-5-¹³C Metabolic Flux Analysis (MFA) Protocol
This protocol is adapted from established ¹³C-MFA procedures.[4][5][6][7]
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest (e.g., mammalian cell line, bacteria) in a chemically defined medium.
-
Introduce [U-¹³C₅]-Ribitol as the tracer substrate at a known concentration. A parallel culture with unlabeled ribitol serves as a control.
-
Incubate the cells until they reach a metabolic and isotopic steady state. This can be verified by measuring the isotopic enrichment of key metabolites at different time points.[8]
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, immersing culture plates in liquid nitrogen.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Separate the metabolite-containing supernatant from the cell debris by centrifugation.
3. Sample Derivatization and GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the samples to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of key metabolites, particularly the intermediates of the Pentose Phosphate Pathway.
4. Flux Calculation:
-
Utilize a computational flux analysis software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes.[9][10]
-
The software fits the measured mass isotopomer distributions and extracellular exchange rates to a stoichiometric model of cellular metabolism to calculate the flux values.
Enzymatic Assay Protocols for Key PPP Enzymes
These protocols are based on standard spectrophotometric enzyme assays.[11][12]
1. Preparation of Cell Lysate:
-
Harvest cells from a parallel, unlabeled culture grown under the same conditions as the labeling experiment.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
2. Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay:
-
The assay mixture contains Tris-HCl buffer, MgCl₂, glucose-6-phosphate, and NADP⁺.
-
Initiate the reaction by adding the cell lysate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH.
-
Calculate the enzyme activity based on the rate of NADPH formation.
3. 6-Phosphogluconate Dehydrogenase (6PGDH) Activity Assay:
-
The assay mixture contains Tris-HCl buffer, MgCl₂, 6-phosphogluconate, and NADP⁺.
-
Start the reaction by adding the cell lysate.
-
Measure the rate of NADP⁺ reduction to NADPH by monitoring the absorbance at 340 nm.
-
Determine the enzyme activity from the rate of change in absorbance.
4. Transketolase (TKT) Activity Assay:
-
This is a coupled enzyme assay. The reaction mixture includes Tris-HCl buffer, MgCl₂, thiamine pyrophosphate (TPP), ribose-5-phosphate, xylulose-5-phosphate, and the auxiliary enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
The reaction is initiated by the addition of the cell lysate.
-
The consumption of NADH is monitored by the decrease in absorbance at 340 nm.
-
Calculate the TKT activity based on the rate of NADH oxidation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the relevant metabolic pathway.
Caption: Experimental workflow for cross-validating Ribitol-5-¹³C flux data with enzymatic assays.
Caption: The Pentose Phosphate Pathway and its connection to Ribitol metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. biorxiv.org [biorxiv.org]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. rsc.org [rsc.org]
A Comparative Guide to Tracers for Pentose Phosphate Pathway Flux Analysis: Unveiling the Potential of Positionally Labeled Ribitol-5-¹³C
For Researchers, Scientists, and Drug Development Professionals
The pentose phosphate pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis, playing a pivotal role in cellular biosynthesis and redox balance. It is the primary source of NADPH, essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide synthesis. Accurate measurement of PPP flux is therefore critical for understanding cellular metabolism in various physiological and pathological states, including cancer and neurodegenerative diseases.
This guide provides a comprehensive comparison of established and potential tracers for ¹³C metabolic flux analysis (¹³C-MFA) of the PPP. While various isotopomers of glucose are the current gold standard, we also explore the theoretical advantages and potential applications of a novel tracer, positionally labeled Ribitol-5-¹³C. This guide is intended to equip researchers with the knowledge to select the most appropriate tracer for their experimental needs and to consider innovative approaches for probing PPP metabolism.
Established Tracers: The Gold Standard of Glucose Isotopomers
The most widely used and well-validated method for measuring PPP flux involves tracing the metabolism of ¹³C-labeled glucose. The choice of the specific glucose isotopomer determines the information that can be obtained and the complexity of the analysis.
Key Glucose Tracers for PPP Analysis
-
[1,2-¹³C₂]glucose: This is a commonly used tracer for assessing the relative activity of the PPP versus glycolysis.[1] The ¹³C labels are lost as ¹³CO₂ in the oxidative branch of the PPP. The remaining labeled carbons are then recycled in the non-oxidative PPP, leading to specific labeling patterns in downstream metabolites like lactate and ribose. By analyzing the distribution of ¹³C in these metabolites, the flux through the PPP can be calculated.
-
[2,3-¹³C₂]glucose: This novel tracer offers a more simplified assessment of the PPP.[2][3] Metabolism of [2,3-¹³C₂]glucose through glycolysis produces [1,2-¹³C₂]lactate, while flux through the PPP results in [2,3-¹³C₂]lactate.[2][3] These two isotopomers are easily distinguishable by ¹³C NMR, providing a direct readout of glycolytic and PPP activity without the need for complex corrections for natural ¹³C abundance.[2][3]
-
[U-¹³C₆]glucose: Using uniformly labeled glucose results in the labeling of all downstream metabolites. While this provides a wealth of information about overall glucose metabolism, deconvoluting the specific contribution of the PPP can be more complex and often requires sophisticated computational modeling. It is particularly useful for analyzing the labeling of ribose in RNA, which is a direct product of the PPP.
Comparison of Established Glucose Tracers
| Tracer | Principle of Measurement | Analytical Method | Advantages | Limitations |
| [1,2-¹³C₂]glucose | Measures the loss of the C1 label and the scrambling of the C2 label in the PPP. | GC-MS or LC-MS of amino acids and lactate; NMR. | Well-established method, provides good estimates of relative PPP flux.[1] | Requires correction for natural abundance; analysis can be complex. |
| [2,3-¹³C₂]glucose | Differentiates PPP flux from glycolysis by the distinct lactate isotopomers produced.[2][3] | ¹³C NMR of lactate. | Simplifies analysis, no correction for natural abundance needed, provides a direct readout.[2][3] | May not be suitable for all cell types or tissues, particularly those with low lactate production. |
| [U-¹³C₆]glucose | Traces the incorporation of all six glucose carbons into downstream metabolites, including RNA ribose. | GC-MS or LC-MS of a wide range of metabolites. | Provides a comprehensive view of glucose metabolism. | Requires more complex modeling to isolate PPP flux; potential for label dilution from other sources. |
A Novel Frontier: Positionally Labeled Ribitol-5-¹³C
While not a conventional tracer for PPP flux analysis, the metabolic fate of ribitol suggests that positionally labeled Ribitol-5-¹³C could offer unique advantages for probing specific aspects of the pathway. Ribitol is a five-carbon sugar alcohol that can be phosphorylated in cells to form ribitol-5-phosphate.
Theoretical Advantages and Considerations
The primary hypothetical advantage of using Ribitol-5-¹³C lies in its potential to bypass the initial steps of glycolysis and directly enter the non-oxidative branch of the PPP. This could provide a more direct and less confounded measure of the activity of the enzymes in this part of the pathway, such as transketolase and transaldolase.
dot
Figure 1. Hypothetical entry of Ribitol-5-¹³C into the Pentose Phosphate Pathway.
Potential Challenges
The utility of Ribitol-5-¹³C as a tracer would depend on several factors that require experimental validation:
-
Uptake and Phosphorylation Rates: The rates at which different cell types take up and phosphorylate ribitol are largely unknown and may be significantly lower than that of glucose.
-
Metabolic Fate: The precise enzymatic steps that would convert ribitol-5-phosphate to a PPP intermediate like ribulose-5-phosphate need to be elucidated in the specific experimental system.
-
Availability of Labeled Ribitol: The synthesis of positionally labeled Ribitol-5-¹³C may be more complex and costly than that of labeled glucose.
Hypothetical Comparison: Glucose Tracers vs. Ribitol-5-¹³C
| Feature | Glucose Tracers (e.g., [1,2-¹³C₂]glucose) | Positionally Labeled Ribitol-5-¹³C (Hypothetical) |
| Entry Point | Glycolysis (Glucose-6-Phosphate) | Potentially directly into the non-oxidative PPP (e.g., at Ribulose-5-Phosphate) |
| Information Provided | Overall PPP flux relative to glycolysis. | Potentially a more direct measure of non-oxidative PPP activity. |
| Metabolic Complexity | Intertwined with glycolysis and glycogen metabolism. | May bypass initial glycolytic steps, potentially simplifying analysis of the non-oxidative branch. |
| Validation | Extensively validated in numerous studies. | Requires experimental validation of uptake, phosphorylation, and metabolic conversion. |
| Availability | Commercially available in various labeled forms. | Likely requires custom synthesis. |
Experimental Protocols
A generalized protocol for a ¹³C-MFA experiment to measure PPP flux is outlined below. This protocol is based on the use of a ¹³C-labeled glucose tracer, as this is the current standard.
Cell Culture and Tracer Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Formulation: Prepare culture medium containing the desired ¹³C-labeled glucose tracer at a known concentration. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose and other carbon sources.
-
Isotopic Steady State: Culture the cells in the labeled medium for a sufficient period to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically by harvesting cells at multiple time points and analyzing the labeling patterns until they no longer change. For many cancer cell lines, this is achieved within 24 hours.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract polar metabolites.
-
Harvesting: Scrape the cells and collect the cell extract. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
Sample Analysis
-
Derivatization (for GC-MS): Dry the metabolite extract and derivatize the samples to make the metabolites volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
-
LC-MS or GC-MS Analysis: Analyze the samples using either liquid chromatography-mass spectrometry (LC-MS) or GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, lactate, organic acids, and sugar phosphates).
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C and other isotopes to determine the MIDs of the measured metabolites.
-
Metabolic Modeling: Use a computational model of cellular metabolism to simulate the expected MIDs for a given set of metabolic fluxes.
-
Flux Estimation: Fit the experimentally measured MIDs to the model to estimate the intracellular metabolic fluxes, including the flux through the PPP.
dot
Figure 2. A generalized experimental workflow for a ¹³C-Metabolic Flux Analysis experiment.
Adaptation for a Hypothetical Ribitol-5-¹³C Experiment
To use positionally labeled Ribitol-5-¹³C as a tracer, the above protocol would need to be adapted. Key considerations would include:
-
Tracer Concentration: The optimal concentration of labeled ribitol would need to be determined to ensure sufficient uptake and labeling of downstream metabolites without causing toxicity.
-
Metabolite Measurement: In addition to the standard suite of metabolites, it would be crucial to develop analytical methods to accurately quantify the mass isotopomer distribution of ribitol-5-phosphate and other pentose phosphates.
-
Metabolic Model: The computational model used for flux analysis would need to be expanded to include the known and hypothesized pathways of ribitol metabolism.
Conclusion
The use of ¹³C-labeled glucose tracers, particularly novel isotopomers like [2,3-¹³C₂]glucose, remains the most robust and validated approach for quantifying flux through the pentose phosphate pathway. These methods provide reliable data that can be integrated into sophisticated models of cellular metabolism.
While the use of positionally labeled Ribitol-5-¹³C as a tracer for PPP flux is currently hypothetical, it presents an intriguing possibility for dissecting the non-oxidative branch of the pathway with greater specificity. Future research is needed to validate the uptake and metabolic fate of ribitol in various cell types and to develop the necessary analytical and computational tools to leverage this potential. For researchers at the forefront of metabolic research, exploring such novel tracer strategies could unlock new insights into the intricate regulation of the pentose phosphate pathway.
References
Comparative analysis of different isotopic tracers for pentose metabolism
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is critical for understanding cellular physiology and identifying therapeutic targets. The pentose phosphate pathway (PPP) is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[1][2][3] This guide provides a comparative analysis of different isotopic tracers used to quantify fluxes through the PPP, supported by experimental data and detailed methodologies.
Performance of Isotopic Tracers for Pentose Metabolism
The choice of an isotopic tracer is a critical determinant for the precision of metabolic flux analysis (MFA).[4][5][6] Different ¹³C-labeled glucose tracers exhibit varying sensitivities for resolving fluxes within the pentose phosphate pathway and connected pathways like glycolysis and the tricarboxylic acid (TCA) cycle. The following table summarizes the performance of commonly used tracers based on computational and experimental evaluations.
| Isotopic Tracer | Primary Application in Pentose Metabolism | Advantages | Limitations |
| [1,2-¹³C₂]glucose | High-precision estimation of PPP flux. [4][5][7] | Provides the most precise estimates for both glycolysis and the PPP, making it a versatile tracer for central carbon metabolism.[4][5] | Relies on the detection of ¹³C in lactate, which may require assumptions to correct for natural ¹³C abundance.[8][9] |
| [1-¹³C]glucose | Historically used for PPP flux estimation. | Simple to use and analyze. | Outperformed by other tracers like [2-¹³C]glucose and [3-¹³C]glucose in terms of precision for PPP flux estimation.[4][10] |
| [2-¹³C]glucose | Improved precision for PPP flux estimation compared to [1-¹³C]glucose.[4][10] | Offers better resolution of PPP fluxes. | May not be as precise as [1,2-¹³C₂]glucose for overall network analysis.[4] |
| [3-¹³C]glucose | Provides information on pyruvate oxidation and PPP activity.[4] | Useful for probing the interplay between glycolysis and the PPP. | Less precise for direct PPP flux quantification compared to [1,2-¹³C₂]glucose.[4] |
| [2,3-¹³C₂]glucose | Specific tracer for the PPP. [8][9] | Allows for the direct and unambiguous measurement of PPP activity without the need for natural abundance correction.[8][9] Glycolysis of this tracer produces [1,2-¹³C₂]lactate, while the PPP exclusively generates [2,3-¹³C₂]lactate.[8] | A newer tracer, and its application may be less documented compared to more established tracers. |
| [U-¹³C₆]glucose | General tracer for central carbon metabolism. | Labels all downstream metabolites, providing a broad overview of metabolic pathways. | Not ideal for elucidating flux specifically through the pentose phosphate pathway as it does not provide the specific labeling patterns needed for high-precision flux resolution in this pathway.[5] |
Experimental Protocols
The following provides a generalized methodology for conducting ¹³C-based metabolic flux analysis to study pentose metabolism.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the labeling experiment.
-
Media Preparation: Prepare culture medium containing the desired ¹³C-labeled glucose tracer. For comparative analysis, parallel cultures should be grown with different tracers.
-
Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the intracellular metabolites. This is typically determined empirically but often requires a time equivalent to several cell doubling times.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with an ice-cold saline solution.
-
Extraction: Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol. The choice of solvent is crucial for efficient extraction and to minimize metabolite degradation.
-
Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under a vacuum or nitrogen stream.
Analytical Measurement
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility.
-
GC-MS or LC-MS/MS Analysis: Analyze the isotopic labeling patterns of the derivatized metabolites. Mass spectrometry will detect the mass isotopomer distributions (MIDs) of key metabolites, which reflect the pathways taken by the ¹³C-labeled substrate.
-
NMR Analysis: For tracers like [2,3-¹³C₂]glucose, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the specific isotopomers of metabolites like lactate.[8]
Metabolic Flux Analysis
-
Metabolic Model: Use a stoichiometric model of the relevant metabolic network (e.g., central carbon metabolism).
-
Flux Estimation: Employ computational software (e.g., FiatFlux, Metran) to estimate the intracellular metabolic fluxes by fitting the measured MIDs to the metabolic model.[11][12]
-
Statistical Analysis: Perform statistical analyses to determine the goodness of fit and calculate the confidence intervals for the estimated fluxes.[12]
Visualizations
Pentose Phosphate Pathway
The following diagram illustrates the key reactions of the oxidative and non-oxidative phases of the pentose phosphate pathway and its connection to glycolysis.
A schematic of the Pentose Phosphate Pathway.
Experimental Workflow for Metabolic Flux Analysis
This diagram outlines the general workflow for a ¹³C metabolic flux analysis experiment, from cell culture to data analysis.
Workflow for ¹³C Metabolic Flux Analysis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Assessing Tracer Accuracy in Metabolic Flux Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is critical for understanding cellular physiology and identifying therapeutic targets. 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique in these endeavors, and the choice of an appropriate isotopic tracer is paramount to the accuracy and reliability of the results. While a direct comparative assessment of Ribitol-5-13C is limited in published literature, this guide provides a framework for evaluating its potential performance against established tracers like universally labeled glucose and glutamine.
The accuracy of a 13C tracer in resolving metabolic fluxes is not an intrinsic property of the molecule itself, but rather a function of the experimental design, the biological system under investigation, and the analytical methods employed. Key performance indicators for a tracer include its ability to introduce detectable isotopic labeling into a wide range of downstream metabolites, the uniqueness of the labeling patterns it generates for different pathways, and the resulting precision of the calculated flux values.
Comparative Performance of Common 13C Tracers
To illustrate how the accuracy of flux measurements can be assessed, the following table summarizes a hypothetical comparison between this compound and two widely used tracers, [U-13C6]glucose and [U-13C5]glutamine. The data presented is illustrative and intended to provide a template for how such a comparison would be structured.
| Performance Metric | [U-13C6]Glucose | [U-13C5]Glutamine | This compound (Hypothetical) | Reference/Notes |
| Pathway Coverage | Excellent for glycolysis, pentose phosphate pathway (PPP), and TCA cycle entry via pyruvate. | Excellent for TCA cycle anaplerosis and amino acid metabolism. | Potentially good for the pentose phosphate pathway and related pathways. | Based on the entry points of these tracers into central carbon metabolism. |
| Flux Precision (e.g., 95% Confidence Interval) | High precision for glycolytic and PPP fluxes. | High precision for TCA cycle and related fluxes. | Expected to provide high precision for specific fluxes within the PPP. | The precision of flux estimations is highly dependent on the specific metabolic network and the measurements taken.[1][2] |
| Measurement Error (Typical) | Low, with well-established protocols for mass spectrometry analysis. | Low, with well-established protocols for mass spectrometry analysis. | Dependent on analytical methodology; expected to be comparable to other 13C-labeled metabolites. | Standard errors for external flux measurements are often around 5%, and for mass isotopomer distributions, they can be in the range of 0.1–1 mol%.[2] |
| Cost & Availability | Widely available from multiple commercial suppliers. | Widely available from multiple commercial suppliers. | Available from specialized chemical suppliers. | Commercial availability is a practical consideration for tracer selection. |
Experimental Protocol for Tracer Comparison in 13C-MFA
A rigorous comparison of different 13C tracers involves a series of well-controlled experiments. The following protocol outlines the key steps for assessing the accuracy of flux measurements using a novel tracer like this compound against an established one.
-
Cell Culture and Isotope Labeling:
-
Culture cells of interest in a chemically defined medium to ensure metabolic steady state.
-
Prepare parallel cultures for each tracer being compared (e.g., [U-13C6]glucose, [U-13C5]glutamine, and this compound).
-
Introduce the 13C-labeled tracer at a known concentration and for a duration sufficient to achieve isotopic steady state in the metabolites of interest.
-
-
Metabolite Extraction and Analysis:
-
Quench metabolism rapidly to prevent further enzymatic activity.
-
Extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids, sugar phosphates) using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Metabolic Flux Analysis:
-
Construct a stoichiometric model of the central carbon metabolism of the cell type under study.
-
Use the measured extracellular fluxes (nutrient uptake and product secretion rates) and the intracellular mass isotopomer distributions as inputs for a 13C-MFA software package.
-
Perform a computational fitting procedure to estimate the intracellular metabolic fluxes that best explain the experimental data.
-
-
Accuracy and Precision Assessment:
-
Evaluate the goodness-of-fit of the model to the experimental data for each tracer.
-
Calculate the confidence intervals (e.g., 95% confidence intervals) for each estimated flux to assess the precision of the measurements. A narrower confidence interval indicates a more precise flux estimation.[1][2]
-
Compare the flux maps and the precision of key flux estimations obtained with each tracer.
-
Visualizing the 13C-MFA Workflow
To provide a clearer understanding of the experimental and computational processes involved in 13C-MFA, the following diagrams illustrate the general workflow and the underlying logic of tracer selection.
References
A Researcher's Guide to Isotopic Ratio Outlier Analysis with Ribitol-5-13C Labeled Samples
For researchers, scientists, and drug development professionals, achieving high-quality, reproducible data in metabolomics is paramount. This guide provides a comprehensive comparison of using Ribitol-5-13C as an internal standard for isotopic ratio outlier analysis against other common methodologies. We will delve into the experimental protocols, present comparative data, and visualize key concepts to aid in your experimental design and data analysis workflows.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative metabolomics. By introducing a known quantity of a labeled compound that is chemically identical to the analyte of interest, researchers can correct for variations that occur during sample preparation and analysis, such as extraction efficiency and matrix effects[1]. Ribitol, a five-carbon sugar alcohol, is frequently used as an internal standard in GC-MS based metabolomics. However, the presence of endogenous ribitol in some biological samples can complicate accurate quantification[2]. The use of a stable isotope-labeled version, such as this compound, overcomes this limitation.
This guide will focus on a specific application of labeled internal standards: Isotopic Ratio Outlier Analysis . This approach utilizes the ratio of the endogenous metabolite to its labeled internal standard not just for normalization, but as a powerful quality control tool to identify and address analytical outliers.
Principles of Isotopic Ratio Outlier Analysis with a Labeled Internal Standard
The core principle is straightforward: a consistent ratio of the unlabeled (native) metabolite to the labeled internal standard should be maintained across all technically similar samples. Any significant deviation from this expected ratio can indicate an analytical issue with that specific sample, such as poor injection, ion suppression, or detector saturation. By monitoring this ratio, researchers can flag potential outliers for further investigation or exclusion, leading to more reliable and reproducible results.
Comparison of this compound with Alternative Internal Standards
While this compound is a valuable tool, a variety of other labeled internal standards are also employed in metabolomics. The choice of internal standard depends on the analytical platform, the specific metabolites of interest, and the biological matrix.
| Internal Standard | Chemical Class | Predominant Analytical Platform(s) | Advantages | Disadvantages |
| This compound | Sugar Alcohol | GC-MS | - Well-established for polar metabolite analysis. - Chemically stable. - Good chromatographic behavior in GC-MS after derivatization. | - Requires derivatization for GC-MS analysis. - May not be representative of all metabolite classes. |
| Uniformly 13C-Labeled Glucose | Monosaccharide | LC-MS, GC-MS | - Central metabolite, labeling can be traced through multiple pathways. - Provides broad coverage for central carbon metabolism. | - Can be metabolically active if not properly quenched. - More complex isotopic patterns to analyze. |
| 13C-Sorbitol | Sugar Alcohol | LC-MS, GC-MS | - Similar properties to Ribitol. - Good for polar metabolite analysis. | - Requires derivatization for GC-MS. - May also have endogenous presence in some samples. |
| Deuterated Analogs (e.g., d4-Succinic Acid) | Varies | LC-MS, GC-MS | - Commercially available for a wide range of metabolites. | - Potential for chromatographic separation from the unlabeled analyte (isotope effect), which can lead to different matrix effects[3]. |
| 13C, 15N-Labeled Amino Acid Mixture | Amino Acids | LC-MS | - Excellent for targeted and untargeted amino acid analysis. - Covers a key class of metabolites. | - Specific to amino acid analysis; not suitable for other metabolite classes. |
| 13C-Labeled Yeast Extract | Mixed | LC-MS | - Provides a wide range of labeled metabolites from various classes. - Can be used for normalization of a broad spectrum of analytes[4]. | - Composition can vary between batches. - May not contain a labeled analog for every metabolite of interest. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction with this compound Internal Standard for GC-MS Analysis
This protocol is adapted for the analysis of polar metabolites in biological samples.
-
Sample Quenching and Homogenization:
-
Immediately quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.
-
Homogenize the frozen sample in a pre-chilled extraction solvent (e.g., 80% methanol) at a 1:10 (sample weight:solvent volume) ratio.
-
-
Addition of Internal Standard:
-
To each sample, add a precise volume of this compound stock solution to achieve a final concentration within the linear range of the instrument (e.g., 10 µg/mL).
-
-
Extraction:
-
Vortex the sample mixture vigorously for 1 minute.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Drying:
-
Carefully collect the supernatant containing the polar metabolites.
-
Transfer the supernatant to a new microcentrifuge tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and ketone groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 50°C for 30 minutes. This step silylates hydroxyl and amine groups to make them volatile for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a standard temperature gradient and a suitable column (e.g., DB-5ms) for metabolite separation.
-
Acquire mass spectra in full scan mode to detect both unlabeled and labeled fragments.
-
Protocol 2: Data Processing and Isotopic Ratio Outlier Analysis
-
Peak Identification and Integration:
-
Use a suitable software (e.g., MassHunter, Xcalibur) to identify and integrate the chromatographic peaks corresponding to the target metabolites and this compound.
-
-
Isotopic Ratio Calculation:
-
For each sample, calculate the isotopic ratio for each identified metabolite by dividing the peak area of the endogenous metabolite by the peak area of the this compound internal standard.
-
-
Outlier Detection:
-
Calculate the average isotopic ratio and the standard deviation (or a more robust measure like the median absolute deviation) for each metabolite across all samples.
-
Identify samples with isotopic ratios that fall outside a predefined range (e.g., ± 3 standard deviations from the mean) as potential outliers.
-
-
Investigation and Action:
-
Investigate the raw data of the flagged outliers for signs of analytical issues (e.g., poor peak shape, co-elution, saturation).
-
Based on the investigation, decide whether to exclude the outlier from further statistical analysis.
-
Visualizing Workflows and Pathways
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Benchmarking Ribitol-5-13C: A Comparative Guide to Stable Isotope Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope tracer is paramount for accurately deciphering metabolic pathways. While [U-13C]-glucose and [U-13C]-glutamine are the gold standards for metabolic flux analysis, the potential of other tracers, such as Ribitol-5-13C, warrants exploration. This guide provides a comprehensive comparison of this compound against established stable isotope tracers, offering available experimental insights and theoretical advantages for specific metabolic investigations.
Introduction to Stable Isotope Tracing
Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. By introducing a substrate enriched with a stable isotope, such as carbon-13 (13C), researchers can track the incorporation of the isotope into various downstream metabolites. This allows for the quantification of metabolic fluxes—the rates of reactions in a metabolic network—providing a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.
The choice of tracer is critical and depends on the specific metabolic pathway of interest. [U-13C]-glucose is ubiquitously used to probe glycolysis and the pentose phosphate pathway (PPP), while [U-13C]-glutamine is the preferred tracer for investigating the tricarboxylic acid (TCA) cycle and amino acid metabolism. This guide will delve into the established applications of these tracers and introduce the theoretical potential of this compound as a complementary tool.
Established Stable Isotope Tracers: A Performance Overview
[U-13C]-glucose and [U-13C]-glutamine have been extensively validated and utilized in countless studies, providing a robust dataset for their performance in tracing central carbon metabolism.
[U-13C]-Glucose
Uniformly labeled 13C-glucose is the most common tracer for studying glycolysis, the pentose phosphate pathway, and the TCA cycle. Upon entering the cell, it is rapidly phosphorylated and enters the glycolytic pathway, leading to the labeling of numerous downstream metabolites.
Key Applications:
-
Measuring the rate of glycolysis and lactate production.
-
Quantifying the flux through the oxidative and non-oxidative arms of the pentose phosphate pathway.
-
Assessing the contribution of glucose to the TCA cycle and cataplerotic pathways.
-
Tracing carbon backbones into amino acid and nucleotide biosynthesis.
[U-13C]-Glutamine
[U-13C]-glutamine is a key tracer for understanding the metabolism of glutamine, a critical nutrient for many proliferating cells. It enters the TCA cycle as α-ketoglutarate and can be used to measure anaplerosis, the replenishment of TCA cycle intermediates.
Key Applications:
-
Quantifying glutamine uptake and its contribution to the TCA cycle.
-
Measuring reductive carboxylation, a key pathway in cancer metabolism.
-
Tracing glutamine-derived carbons into amino acid and fatty acid synthesis.
Performance Comparison of Established Tracers
The following table summarizes the key performance characteristics of [U-13C]-glucose and [U-13C]-glutamine based on extensive experimental data from the scientific literature.
| Feature | [U-13C]-Glucose | [U-13C]-Glutamine |
| Primary Pathways Traced | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via pyruvate) | TCA Cycle (via α-ketoglutarate), Amino Acid Metabolism, Fatty Acid Synthesis |
| Key Performance Metrics | High incorporation into glycolytic intermediates and lactate. Excellent for resolving PPP fluxes, particularly with specific labeling patterns (e.g., [1,2-13C2]-glucose). | High enrichment in TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate). Effective for measuring anaplerosis and reductive carboxylation. |
| Limitations | Labeling of TCA cycle intermediates can be diluted by other carbon sources (e.g., glutamine). May not fully resolve all anaplerotic and cataplerotic fluxes alone. | Does not directly trace glycolytic flux. Interpretation can be complex due to bidirectional reactions in the TCA cycle. |
| Common Cell Types | Proliferating cells (cancer, immune cells), hepatocytes, neurons | Cancer cells, immune cells, and other cells with high glutamine metabolism |
This compound: A Novel Tracer for the Pentose Phosphate Pathway
While not as extensively studied as glucose or glutamine tracers, this compound presents a theoretical advantage for directly probing the pentose phosphate pathway and related metabolic routes. Ribitol is a five-carbon sugar alcohol that can be phosphorylated to ribitol-5-phosphate, which can then be converted to D-ribulose-5-phosphate, an intermediate of the PPP.
Theoretical Advantages and Potential Applications
-
Direct Entry into the Pentose Pool: Unlike glucose, which must first proceed through the initial steps of glycolysis and the oxidative PPP, this compound could theoretically provide a more direct route to label the non-oxidative arm of the PPP. This could offer a more precise measurement of the reversible reactions within this part of the pathway.
-
Deconvolution of Glycolytic and PPP Fluxes: By using this compound in parallel with a 13C-glucose tracer, it may be possible to more accurately distinguish the carbon flow through glycolysis versus the PPP, which can be challenging with a single tracer.
-
Nucleotide and Glycan Biosynthesis: As ribose-5-phosphate is a direct precursor for nucleotide and certain glycan biosynthesis, this compound could be a valuable tool for specifically tracing the carbon contribution to these essential macromolecules.
Current Limitations and Knowledge Gaps
Crucially, there is a notable absence of published studies that have utilized this compound as a quantitative tracer for metabolic flux analysis. Therefore, a direct comparison of its performance against established tracers based on experimental data is not currently possible. Key knowledge gaps that need to be addressed include:
-
Cellular Uptake and Transport: The mechanisms and efficiency of ribitol uptake in various cell types are not well characterized.
-
Enzymatic Kinetics: The in vivo kinetics of the enzymes responsible for ribitol phosphorylation and its conversion to PPP intermediates are largely unknown.
-
Metabolic Fate: The extent to which ribitol is metabolized through pathways other than the PPP in different cell lines has not been thoroughly investigated.
Experimental Protocols
A generalized protocol for a stable isotope tracer experiment is provided below. Specific details such as tracer concentration, labeling duration, and analytical methods will need to be optimized for the specific biological question and experimental system.
General Protocol for 13C Metabolic Flux Analysis:
-
Cell Culture: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Introduction: Replace the standard culture medium with a medium containing the 13C-labeled tracer (e.g., [U-13C]-glucose at a final concentration of 10 mM).
-
Isotopic Steady State: Incubate the cells for a predetermined time to allow the labeled substrate to be metabolized and for the intracellular metabolite pools to reach isotopic steady state. This time needs to be empirically determined but is often in the range of 6-24 hours.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) to determine the mass isotopologue distribution (MID) for each metabolite of interest.
-
Data Analysis: Correct the raw MIDs for the natural abundance of 13C. Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes that best fit the experimental data.
Visualizing Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the entry points and primary metabolic fates of the discussed tracers.
Caption: Metabolic fate of [U-13C]-Glucose.
Caption: Metabolic fate of [U-13C]-Glutamine.
Caption: Theoretical metabolic fate of this compound.
Conclusion and Future Directions
[U-13C]-glucose and [U-13C]-glutamine remain the cornerstone tracers for metabolic flux analysis, providing reliable and extensive data on the state of central carbon metabolism. While this compound holds theoretical promise as a specialized tracer for the pentose phosphate pathway, its utility is currently unproven due to a lack of experimental validation.
Future research should focus on characterizing the uptake and metabolism of ribitol in various cell models. Head-to-head studies comparing the labeling patterns and calculated fluxes from this compound with those from established glucose tracers are necessary to determine its practical advantages and limitations. Should these studies prove fruitful, this compound could become a valuable addition to the metabolic tracer toolkit, enabling a more nuanced understanding of the intricate network of cellular metabolism.
Safety Operating Guide
Navigating the Disposal of Ribitol-5-13C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe and appropriate disposal of Ribitol-5-13C, a stable isotope-labeled compound.
The key determinant for the disposal of this compound is that it is labeled with a stable isotope, Carbon-13, which is not radioactive.[1][] Consequently, the disposal procedures are dictated by the chemical properties of the parent compound, Ribitol, rather than by regulations governing radioactive waste.
Chemical and Safety Profile of Ribitol
Ribitol is a sugar alcohol that is not classified as a hazardous substance.[3][4] Safety Data Sheets (SDS) for Ribitol indicate that it has low acute toxicity and is not considered an environmental hazard.[3][4] This low hazard profile simplifies the disposal process.
The following table summarizes the key quantitative data regarding Ribitol's properties and safety profile:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₅ | Cayman Chemical[5] |
| Molecular Weight | 152.1 g/mol | Cayman Chemical[5] |
| Purity | ≥98% | Cayman Chemical[5] |
| Appearance | Crystalline solid | Cayman Chemical[5] |
| Solubility in PBS (pH 7.2) | Approx. 5 mg/mL | Cayman Chemical[5] |
| Storage Temperature | -20°C | Cayman Chemical[5] |
| Acute Toxicity (Intraperitoneal LD50, mouse) | 10 g/kg | Cayman Chemical[3] |
| Hazard Class | Not regulated | Cayman Chemical[3] |
| Water Hazard Class | 1 (Slightly hazardous for water) | Cayman Chemical[3] |
Standard Disposal Procedures
Given that this compound is a non-hazardous, stable isotope-labeled compound, its disposal should align with standard laboratory procedures for non-regulated chemical waste. The primary directive is to adhere to local, state, and federal regulations, as well as the specific guidelines established by your institution's Environmental Health and Safety (EH&S) department.
-
Verification of Isotope Type: Confirm that the compound is indeed labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) and not a radioactive isotope (e.g., ¹⁴C, ³H). This information is critical and can be found on the product's Certificate of Analysis or Safety Data Sheet.
-
Consult Institutional Guidelines: Review your organization's chemical hygiene plan and waste disposal protocols. Contact your EH&S department for specific instructions on the disposal of non-hazardous chemical waste.
-
Segregation of Waste: Do not mix this compound waste with hazardous or radioactive waste streams.[] It should be collected in a designated container for non-hazardous chemical waste.
-
Container Labeling: Clearly label the waste container with the full chemical name, including the isotopic label (this compound), and indicate that it is non-hazardous.
-
Disposal Pathway: Follow the prescribed disposal pathway provided by your EH&S department. This may include collection by a certified waste management company or, in some jurisdictions and for very small quantities, disposal via the sanitary sewer may be permissible, though this requires explicit approval.[6][7]
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the appropriate disposal procedure for this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Ribitol-5-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ribitol-5-13C, a stable isotope-labeled compound. Adherence to these procedures is essential to ensure a safe laboratory environment. While Ribitol is not consistently classified as a hazardous substance, it is recommended to handle it with care due to some evidence of potential health effects.[1][2][3][4]
Hazard Identification and Risk Assessment
This compound is a crystalline solid.[5] While some sources state that Ribitol does not meet the criteria for classification as a hazardous substance, other data suggests it may cause health issues with repeated exposure.[1][2][3][6] Therefore, a conservative approach to handling is advised. The primary risks are associated with inhalation of dust particles and direct contact with skin and eyes.[1][5]
Potential Health Effects (Limited Evidence):
-
Inhalation: May cause respiratory tract irritation. Vapors may lead to drowsiness and dizziness.[1]
-
Skin Contact: Not generally considered a skin irritant, but prolonged contact may cause dryness and cracking.[1][4] Entry through wounds or abrasions could lead to health damage.[1]
-
Eye Contact: Direct contact may cause transient discomfort, tearing, or redness.[1]
-
Ingestion: Accidental ingestion may be harmful.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment of your specific laboratory procedures should be conducted to determine the necessary level of PPE.[7] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Minimum requirement for handling. Goggles are required for protection against liquid splashes.[7][8][9] |
| Face shield | Recommended when there is a significant risk of splashing.[8][9] | |
| Hand Protection | Disposable nitrile gloves | Minimum requirement.[7] For incidental contact, remove and wash hands immediately after contact.[7] Double gloving may be necessary for added protection.[7] |
| Body Protection | Laboratory coat | Protects skin and clothing from splashes and spills.[7][8][10] |
| Long pants and closed-toe shoes | Minimum attire for laboratory work to protect against spills and falling objects.[7][10] | |
| Respiratory Protection | N95 respirator or equivalent | Required when handling the powder outside of a fume hood or when dust generation is likely.[3] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Fume Hood: All procedures that may generate dust or aerosols should be performed in a certified chemical fume hood to minimize inhalation exposure.[10]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing. If using organic solvents like DMSO or dimethylformamide, handle them in a fume hood.[5]
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6]
-
Keep away from strong oxidizing agents.[6]
-
Recommended storage temperature is -20°C for long-term stability.[5]
Disposal Plan
Waste Characterization:
-
Consult local, state, and federal regulations to determine if your waste is classified as hazardous.[11][12]
Disposal Procedures:
-
Solid Waste: Collect excess solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled waste container. Do not pour solutions down the drain.[6]
-
Contaminated PPE: Dispose of all used PPE as solid chemical waste.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as liquid waste. Once cleaned, the container can be disposed of according to institutional guidelines.[6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H12O5 | [5] |
| Molecular Weight | 152.1 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [5] |
| Storage Temperature | -20°C | [5] |
| Solubility in DMSO | ~25 mg/mL | [5] |
| Solubility in Dimethylformamide | ~5 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [5] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. safety.rochester.edu [safety.rochester.edu]
- 10. sethnewsome.org [sethnewsome.org]
- 11. fishersci.com [fishersci.com]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
